SB-218078
Description
SB-218078 is a specific inhibitor of CHK1.
inhibitor of human checkpoint kinase; structure in first source
Properties
IUPAC Name |
28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-23-19-17-11-5-1-3-7-13(11)26-15-9-10-16(30-15)27-14-8-4-2-6-12(14)18(22(27)21(17)26)20(19)24(29)25-23/h1-8,15-16H,9-10H2,(H,25,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPNDVKVEAIXTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)C(=O)NC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392024 | |
| Record name | SB 218078 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135897-06-2 | |
| Record name | SB 218078 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135897062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-218078 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17051 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SB 218078 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-218078 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6U3J3UP11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SB-218078: A Technical Guide to its Mechanism of Action in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-218078 is a potent, cell-permeable, and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating the cellular response to DNA damage. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of Chk1 inhibition as a therapeutic strategy.
Core Mechanism of Action: Chk1 Inhibition
This compound exerts its biological effects through the direct inhibition of Chk1 kinase activity. Chk1 is a key transducer kinase in the ATR-Chk1 signaling cascade, which is primarily activated in response to single-stranded DNA (ssDNA) and replication stress.[4][5] Upon activation by Ataxia Telangiectasia and Rad3-related (ATR) kinase, Chk1 phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, promote DNA repair, and, in cases of overwhelming damage, induce apoptosis.[4][6] By inhibiting Chk1, this compound disrupts these critical cellular processes, leading to the abrogation of DNA damage-induced cell cycle checkpoints.[1][2]
Quantitative Data Presentation
The potency and selectivity of this compound have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data available for this compound.
| Target | IC50 (nM) | Assay Description | Reference |
| Chk1 | 15 | Inhibition of Chk1 phosphorylation of cdc25C | [1][2][3][7] |
| cdc2 (CDK1) | 250 | Kinase activity assay | [1][2][3] |
| PKC | 1000 | Kinase activity assay | [1][2][3] |
| PKD1 | Causes 85% inhibition at 1 µM | Kinase activity assay | [7] |
Impact on DNA Damage Response and Cell Cycle
A primary consequence of Chk1 inhibition by this compound is the abrogation of the G2/M cell cycle checkpoint that is typically activated in response to DNA damage.[1][2] This disruption of cell cycle arrest prevents cells from repairing damaged DNA before entering mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.[1]
Potentiation of DNA Damaging Agents
This compound has been shown to significantly enhance the cytotoxicity of various DNA-damaging chemotherapeutic agents, such as topoisomerase I inhibitors (e.g., Topotecan) and ionizing radiation.[1][7][8] By overriding the G2 arrest, this compound forces cancer cells with damaged DNA to proceed into mitosis, leading to their selective elimination.[1][2]
In Vivo Efficacy
In preclinical models, this compound has demonstrated the ability to increase markers of DNA damage (γ-H2AX) and apoptosis in tumors.[1] For instance, in a Myc-induced lymphoma mouse model, treatment with this compound led to a significant increase in γ-H2AX and apoptosis within the lymphoma tissue.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow to assess its activity.
Caption: this compound mechanism of action in the DNA damage response pathway.
Caption: Experimental workflow to assess this compound's effect on G2 arrest.
Experimental Protocols
CHK1 Kinase Activity Assay
This protocol is a generalized procedure for measuring Chk1 kinase activity in vitro, which can be adapted to assess the inhibitory effect of this compound.[9][10][11]
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate (e.g., a fragment of CDC25C)
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
Kinase assay buffer
-
This compound
-
Detection reagents (e.g., for luminescence-based ADP detection or autoradiography)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, Chk1 substrate, and recombinant Chk1 enzyme.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the amount of substrate phosphorylation or ADP produced.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of this compound on cell cycle distribution following DNA damage.[12][13][14][15]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Topotecan or a source of γ-irradiation)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution containing RNase A
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a DNA damaging agent to induce G2/M arrest.
-
Co-treat or subsequently treat the cells with this compound at the desired concentration and for the specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
γ-H2AX Immunofluorescence Staining
This protocol describes the detection of γ-H2AX, a marker of DNA double-strand breaks, to assess the extent of DNA damage.[16][17][18]
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against γ-H2AX (phospho-Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Treat cells with the DNA damaging agent and/or this compound as required.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and quantify the γ-H2AX foci using a fluorescence microscope.
Conclusion
This compound is a valuable research tool for studying the intricacies of the DNA damage response. Its potent and selective inhibition of Chk1 provides a means to dissect the role of this critical kinase in cell cycle control and DNA repair. The ability of this compound to abrogate the G2/M checkpoint and potentiate the effects of genotoxic agents underscores the therapeutic potential of Chk1 inhibition in oncology. This guide provides a comprehensive technical overview to aid researchers in the effective utilization of this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB 218078 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 3. SB 218078|SB218078|Chk1 inhibitor [dcchemicals.com]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. p53 and Cell Cycle Effects After DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crpr-su.se [crpr-su.se]
- 17. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
What is the role of SB-218078 in cell cycle checkpoint control?
An In-Depth Technical Guide to the Role of SB-218078 in Cell Cycle Checkpoint Control
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The integrity of the genome is paramount for cell survival and proper function. Eukaryotic cells have evolved sophisticated surveillance mechanisms, known as cell cycle checkpoints, to detect DNA damage and halt cell cycle progression, allowing time for repair. A critical effector kinase in the DNA damage response (DDR) pathway is Checkpoint Kinase 1 (Chk1). Its activation, particularly in the S and G2 phases, prevents premature entry into mitosis. This compound is a potent, selective, and cell-permeable indolocarbazole inhibitor of Chk1. By targeting Chk1, this compound effectively abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, a process that often culminates in mitotic catastrophe and apoptosis. This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, its role in overriding checkpoint controls, and its application in potentiating the efficacy of genotoxic cancer therapies.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of Chk1.[1] Its primary role is to block the phosphorylation of Chk1's downstream targets. The most critical of these targets in the context of the G2/M checkpoint is the Cell Division Cycle 25 (Cdc25) family of protein phosphatases, particularly Cdc25C.[1][2]
In response to DNA damage, sensor kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated.[3][4] ATR, in particular, phosphorylates and activates Chk1.[5] Activated Chk1 then phosphorylates Cdc25C on an inhibitory site (Ser216), creating a binding site for 14-3-3 proteins, which sequester Cdc25C in the cytoplasm and prevent it from activating the nuclear Cdk1/Cyclin B complex.[2] This inactivation is a key step in maintaining the G2 arrest.
This compound, by inhibiting Chk1, prevents the inhibitory phosphorylation of Cdc25C.[6] Consequently, Cdc25C remains active and can dephosphorylate the Cyclin-dependent kinase 1 (Cdk1, also known as Cdc2) at inhibitory sites (Thr14/Tyr15).[7] This dephosphorylation activates the Cdk1/Cyclin B complex, which is the master regulator of mitotic entry. The result is a premature transition from the G2 to the M phase, overriding the DNA damage-induced checkpoint.[7]
Quantitative Data and Specificity
This compound is characterized by its high potency and selectivity for Chk1 over other kinases, which is a critical attribute for a chemical probe and potential therapeutic agent. Its inhibitory concentrations have been well-documented in the literature.
| Target Kinase | IC50 Value (nM) | Reference(s) |
| Checkpoint Kinase 1 (Chk1) | 15 | [1][6][8] |
| Cyclin-dependent kinase 2 (Cdc2/Cdk1) | 250 | [1][6] |
| Protein Kinase C (PKC) | 1000 | [1][6] |
| Protein Kinase D1 (PKD1) | ~85% inhibition at 1000 nM | [6] |
Table 1: In vitro inhibitory potency of this compound against various kinases.
The data clearly illustrates that this compound is approximately 17-fold more selective for Chk1 than for Cdc2 and about 67-fold more selective than for PKC. This selectivity ensures that its cellular effects at low concentrations are primarily mediated through the inhibition of Chk1.
Experimental Protocols and Methodologies
The investigation of this compound's role in cell cycle control involves several key experimental techniques. Below are detailed overviews of common protocols.
In Vitro Chk1 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of Chk1.
-
Objective: To determine the IC50 value of this compound against Chk1.
-
Methodology:
-
Reagents: Recombinant human Chk1 enzyme, a known Chk1 substrate (e.g., a peptide derived from Cdc25C), ATP (radiolabeled with ³²P or ³³P), and this compound at various concentrations.
-
Procedure: The kinase reaction is initiated by mixing Chk1, the substrate peptide, and varying concentrations of this compound in a kinase buffer. The reaction is started by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unused ATP, typically by spotting the mixture onto phosphocellulose paper followed by washing.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control (DMSO vehicle), and the data are fitted to a dose-response curve to determine the IC50 value.[1]
-
Cell-Based G2 Checkpoint Abrogation Assay
This assay assesses the ability of this compound to override a DNA damage-induced G2 arrest in cultured cells.
-
Objective: To confirm that this compound abrogates the G2 checkpoint in a cellular context.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HT-29) are cultured to exponential growth.[1]
-
Induction of DNA Damage: Cells are treated with a DNA-damaging agent, such as γ-irradiation (e.g., 5-10 Gy) or a topoisomerase I inhibitor like topotecan, to induce G2 arrest.[1][6]
-
Treatment: Immediately following DNA damage, cells are treated with this compound (e.g., 2.5–5 µM) or a vehicle control (DMSO).[1]
-
Mitotic Block: A microtubule-destabilizing agent like nocodazole is added to trap cells that enter mitosis in the M phase.
-
Incubation: Cells are incubated for a period sufficient to allow accumulation of arrested cells (e.g., 18-24 hours).[1]
-
Cell Staining and Analysis: Cells are harvested, fixed, and stained with a DNA dye (e.g., propidium iodide) and an antibody against a mitotic marker, such as phospho-histone H3 (Ser10). Cell cycle distribution is then analyzed by flow cytometry.
-
Interpretation: An increase in the phospho-histone H3 positive cell population in the presence of this compound, compared to the vehicle control, indicates abrogation of the G2 checkpoint.
-
Therapeutic Implications: Potentiation of Cytotoxicity
The primary therapeutic strategy for Chk1 inhibitors like this compound is not as a standalone agent but as a sensitizer for conventional DNA-damaging drugs (e.g., gemcitabine, cisplatin, topotecan) and radiation therapy.[9][10][11] Many tumor cells are deficient in the G1 checkpoint (e.g., due to p53 mutations) and rely heavily on the S and G2 checkpoints for survival after genotoxic stress. By inhibiting Chk1, this compound removes this critical defense mechanism.
The combination of a DNA-damaging agent with this compound creates a state of "synthetic lethality." The DNA-damaging agent induces lesions, and the subsequent inhibition of Chk1 by this compound prevents the necessary cell cycle arrest for repair. This forces the cell into mitosis with a damaged genome, leading to mitotic catastrophe and cell death.[9] Studies have shown that treatment with this compound significantly increases the cytotoxicity of DNA-damaging agents in various cancer cell lines.[1][9]
Conclusion
This compound is a well-characterized and highly valuable research tool for dissecting the complexities of cell cycle checkpoint control. As a potent and selective inhibitor of Chk1, it effectively abrogates the G2/M DNA damage checkpoint by preventing the inactivation of the Cdc25C phosphatase. This forces cells into a lethal mitotic entry, a mechanism that can be exploited to significantly enhance the efficacy of traditional genotoxic cancer therapies. The data and methodologies presented in this guide underscore the critical role of this compound in both fundamental cell cycle research and the ongoing development of novel anti-cancer strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disruption of the checkpoint kinase 1/cell division cycle 25A pathway abrogates ionizing radiation-induced S and G2 checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chk1 Inhibition Ameliorates Alzheimer’s Disease Pathogenesis and Cognitive Dysfunction Through CIP2A/PP2A Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Hematopoietic cytokines enhance Chk1-dependent G2/M checkpoint activation by etoposide through the Akt/GSK3 pathway to inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Checkpoint kinase 1 inhibitors for potentiating systemic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of chemotherapy with cell cycle inhibitors for adult and pediatric cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
SB-218078: A Selective Chk1 Inhibitor for Advancing Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1] Upon DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair and maintaining genomic integrity.[1] In many cancer cells, particularly those with a defective p53 tumor suppressor, reliance on the Chk1-mediated checkpoint for survival is heightened. This dependency presents a strategic vulnerability for therapeutic intervention. SB-218078 has emerged as a potent and selective, ATP-competitive inhibitor of Chk1, demonstrating significant potential in cancer research and drug development.[2] This indolocarbazole compound effectively abrogates DNA damage-induced cell cycle arrest, leading to mitotic catastrophe and apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action and Cellular Effects
This compound exerts its biological effects by directly inhibiting the kinase activity of Chk1.[2] In response to DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated and subsequently phosphorylate and activate Chk1.[4][5] Activated Chk1 then phosphorylates a range of downstream targets, including the Cdc25 family of phosphatases.[6][7] Specifically, Chk1-mediated phosphorylation of Cdc25A and Cdc25C leads to their inactivation and/or degradation, preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest, primarily at the G2/M checkpoint.[6][7][8]
By inhibiting Chk1, this compound prevents the phosphorylation and inactivation of Cdc25 phosphatases.[2] This allows cancer cells with damaged DNA to bypass the G2 checkpoint and prematurely enter mitosis, a lethal event termed mitotic catastrophe, which ultimately leads to apoptosis.[1][2] The selective killing of cancer cells is often enhanced when this compound is used in combination with DNA-damaging chemotherapeutic agents or radiation.[8]
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Value | Reference |
| Chk1 IC50 | 15 nM | [2] |
| Cdc2 IC50 | 250 nM | [2] |
| PKC IC50 | 1000 nM | [2] |
| Molecular Formula | C24H15N3O3 | [9][10] |
| Molecular Weight | 393.39 g/mol | [10] |
| CAS Number | 135897-06-2 | [9][11] |
Table 1: Potency and Physicochemical Properties of this compound.
| Cell Line | Treatment | Effect | Reference |
| HeLa | 2.5-5 µM this compound for 18 hours post γ-irradiation or Topotecan treatment | Abrogation of G2 cell cycle arrest | [2] |
| HeLa and HT-29 | 500-625 µM this compound for 96 hours in combination with DNA damaging agents | Increased cytotoxicity of DNA damaging agents | [2] |
| MDA-MB-231 | 1 µM and 2 µM this compound for 72 hours | Inhibition of cell proliferation and induction of apoptosis | [12] |
| T47D | 1 µM and 2 µM this compound for 72 hours | Inhibition of cell proliferation and induction of apoptosis | [12] |
Table 2: Cellular Effects of this compound in Various Cancer Cell Lines.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Chk1 signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to this compound.
Chk1 Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by Chk1.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate (e.g., a peptide derived from Cdc25C)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper or luminescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the Chk1 substrate, and the recombinant Chk1 enzyme.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP to the reaction mixture and incubate at 30°C for a specified time (e.g., 30 minutes).
-
For radioactive assays, stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity, using a luminescence plate reader.[13][14]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
DNA damaging agent (e.g., γ-irradiation, Topotecan)
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a DNA damaging agent to induce G2 arrest.
-
Following the DNA damage treatment, add this compound at the desired concentration and incubate for the specified time (e.g., 18 hours).[2]
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing and incubate at 4°C for at least 30 minutes.[15][16]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for at least 20-30 minutes.[16][17]
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V Staining
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at various concentrations for the desired duration.
-
Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[18][19]
-
Add Annexin V-FITC and PI to the cell suspension.[20]
-
Incubate the cells at room temperature in the dark for 15-20 minutes.[18][21]
-
Add 1X Annexin V binding buffer to each sample before analysis.
-
Analyze the stained cells by flow cytometry.[20][21] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[18]
Conclusion
This compound is a valuable research tool for investigating the role of Chk1 in the DNA damage response and for exploring novel anti-cancer strategies. Its high potency and selectivity for Chk1 make it a suitable candidate for both in vitro and in vivo studies. The abrogation of the G2/M checkpoint by this compound, especially in combination with genotoxic agents, represents a promising therapeutic approach for the treatment of p53-deficient cancers. The detailed protocols and data presented in this guide are intended to support the scientific community in further elucidating the therapeutic potential of Chk1 inhibition.
References
- 1. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclin-dependent kinase 2 by the Chk1-Cdc25A pathway during the S-phase checkpoint activated by fludarabine: dysregulation by 7-hydroxystaurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SB 218078 | C24H15N3O3 | CID 3387354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. kumc.edu [kumc.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Investigating the discovery and development of SB-218078
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-218078 is a potent and selective, ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1), a critical component of the DNA damage response pathway.[1][2] As an indolocarbazole derivative, this compound has been instrumental in elucidating the role of Chk1 in cell cycle regulation and as a potential therapeutic target in oncology. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including its quantitative inhibitory data, detailed experimental protocols, and the relevant signaling pathways.
Introduction
Checkpoint kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage, ensuring genomic integrity. Upon activation by upstream kinases such as ATR (Ataxia Telangiectasia and Rad3-related protein), Chk1 phosphorylates a range of downstream targets to induce cell cycle arrest, primarily at the G2/M transition, allowing time for DNA repair. In many cancer cells, particularly those with a defective p53 tumor suppressor, the G2 checkpoint becomes a critical survival mechanism following treatment with DNA-damaging agents.
This compound was identified as a potent inhibitor of Chk1, capable of abrogating the G2 checkpoint and sensitizing cancer cells to the cytotoxic effects of chemotherapy and radiation.[3] Its discovery provided a valuable chemical probe to investigate the intricacies of the DNA damage response and to validate Chk1 as a therapeutic target.
Discovery and Development
This compound was discovered through a screening program aimed at identifying inhibitors of human Chk1 kinase.[3] It belongs to the indolocarbazole class of compounds, known for their kinase inhibitory activity. The development of this compound has been primarily in a preclinical setting, serving as a proof-of-concept molecule for Chk1 inhibition.
Chemical Structure
The chemical structure of this compound is 9,10,11,12-Tetrahydro-9,12-epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][3][4]benzodiazocine-1,3(2H)-dione.
-
Molecular Formula: C₂₄H₁₅N₃O₃
-
Molecular Weight: 393.39 g/mol
-
CAS Number: 135897-06-2
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, the general synthesis of indolocarbazole derivatives often involves key steps such as Stille coupling and photochemical cyclization to construct the polycyclic core.[1][5]
Quantitative Data
This compound exhibits high potency and selectivity for Chk1 over other kinases, such as Cdk2 (Cdc2) and Protein Kinase C (PKC).
| Target Kinase | IC₅₀ (nM) | Binding Affinity (Ki/Kd) |
| Chk1 | 15[1][2][4] | Not Available |
| Cdc2 (Cdk2) | 250[1][2] | Not Available |
| PKC | 1000[1][2] | Not Available |
| Table 1: In vitro inhibitory activity of this compound against various kinases. Data compiled from multiple sources. Binding affinity data (Ki or Kd values) for this compound are not publicly available in the reviewed literature. |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Chk1.[1] By binding to the ATP-binding pocket of the Chk1 kinase domain, it prevents the phosphorylation of its downstream substrates, most notably the Cdc25 family of phosphatases (Cdc25A and Cdc25C).
The primary consequence of Chk1 inhibition by this compound is the abrogation of the G2/M cell cycle checkpoint. In response to DNA damage, Chk1 normally phosphorylates and inactivates Cdc25C, preventing the dephosphorylation and activation of the Cdk1/Cyclin B complex, which is essential for mitotic entry. By inhibiting Chk1, this compound allows for the premature activation of Cdk1/Cyclin B, forcing cells with damaged DNA to enter mitosis, a process that often leads to mitotic catastrophe and apoptosis.
References
Unraveling the Double-Edged Sword: SB-218078's Impact on Apoptosis and Cellular Senescence
A Technical Guide for Researchers and Drug Development Professionals
Core Abstract: SB-218078, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), has emerged as a significant molecule of interest in oncology research. Its primary mechanism of action involves the abrogation of DNA damage-induced cell cycle checkpoints, leading to enhanced cytotoxicity of genotoxic agents and the induction of apoptosis, particularly in p53-deficient cancer cells. This technical guide provides an in-depth exploration of the molecular pathways influenced by this compound, with a focus on its effects on programmed cell death (apoptosis) and the state of irreversible cell cycle arrest known as cellular senescence. This document synthesizes available quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the underlying signaling cascades.
Introduction to this compound: A Checkpoint Kinase 1 Inhibitor
This compound is a cell-permeable indolocarbazole that acts as an ATP-competitive inhibitor of Chk1.[1] Chk1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[2] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets, including the Cdc25 family of phosphatases, leading to their inactivation.[3][4] This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[5][6][7] Many cancer cells have a defective G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them highly reliant on the G2/M checkpoint for survival after DNA damage.[5][8] By inhibiting Chk1, this compound abrogates this G2/M arrest, forcing cells with damaged DNA to enter mitosis prematurely, a process that often culminates in mitotic catastrophe and apoptosis.[3][9]
The Pro-Apoptotic Effects of this compound
The primary and most well-documented effect of this compound is the potentiation of apoptosis, especially when used in combination with DNA-damaging chemotherapeutic agents or radiation.[5][10]
Mechanism of Apoptosis Induction
This compound's pro-apoptotic activity stems from its ability to override the G2/M checkpoint.[4] In the presence of DNA damage, Chk1 inhibition by this compound prevents the inhibitory phosphorylation of Cdc25C, leading to the activation of the Cdk1/Cyclin B1 complex and entry into mitosis.[4] Forcing cells with unrepaired DNA damage into mitosis leads to chromosomal instability and triggers the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, including initiator caspase-9 and effector caspases-3 and -7.[11][12][13]
Recent studies have also suggested that Chk1 inhibitors can induce apoptosis through TP53-independent mechanisms involving the death receptor pathway.[13]
Quantitative Data on Apoptosis Induction
The following tables summarize the quantitative effects of this compound on apoptosis and related cellular processes from various studies.
| Cell Line | Combination Agent | This compound Concentration | Effect on Apoptosis | Reference |
| T47D (Breast Cancer) | N/A | 1 µM and 2 µM | Promotes apoptosis after 72h | [14] |
| MDA-MB-231 (Breast Cancer) | N/A | 1 µM and 2 µM | Promotes apoptosis after 72h | [14] |
| HeLa (Cervical Cancer) | γ-irradiation or Topotecan | 2.5-5 µM | Abrogates G2 arrest, leading to apoptosis | [1] |
| HT-29 (Colon Cancer) | DNA damaging agents | 500-625 µM | Significantly increases cytotoxicity | [1] |
| Myc-induced lymphomas (in vivo) | N/A | 5 mg/kg | Strong increase in γ-H2AX and apoptosis | [1] |
| Parameter | Value | Kinase Target | Reference |
| IC50 | 15 nM | Chk1 | [1] |
| IC50 | 250 nM | Cdc2 | [1] |
| IC50 | 1000 nM | PKC | [1] |
Experimental Protocols for Apoptosis Assessment
2.3.1. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect and quantify apoptotic cells.[15][16]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, Alexa Fluor). Propidium iodide is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound alone or in combination with a DNA-damaging agent for the desired time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
2.3.2. Caspase Activity Assays
Caspase activation is a hallmark of apoptosis.[12][17]
-
Principle: These assays utilize a specific peptide substrate for caspases (e.g., DEVD for caspase-3/7) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter. Upon cleavage by the active caspase, the reporter is released and can be quantified.
-
Protocol (Colorimetric):
-
Treat cells with this compound as described above.
-
Lyse the cells to release cellular contents.
-
Add the caspase substrate to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance of the released pNA at 405 nm using a microplate reader.
-
2.3.3. Western Blotting for Apoptotic Markers
-
Principle: This technique allows for the detection of specific proteins involved in the apoptotic pathway, such as cleaved caspase-3 and cleaved PARP.
-
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
This compound and Cellular Senescence: An Unexplored Frontier
Cellular senescence is a state of stable cell cycle arrest that can be induced by various stressors, including DNA damage.[18][19][20] It is characterized by distinct morphological changes, expression of senescence-associated β-galactosidase (SA-β-gal), and the secretion of a complex profile of signaling molecules known as the senescence-associated secretory phenotype (SASP).[19][21]
Despite the clear role of this compound in modulating the DNA damage response and cell cycle arrest, there is a notable lack of direct evidence in the current scientific literature investigating the effect of this compound on cellular senescence. The primary focus of research has been on its ability to abrogate transient cell cycle arrest and promote apoptosis. It is plausible that by forcing cells with DNA damage to bypass the G2/M checkpoint, this compound may prevent the establishment of a senescent state. However, this remains a hypothesis that requires experimental validation.
Experimental Protocol for Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Should researchers wish to investigate the potential role of this compound in cellular senescence, the following protocol for SA-β-gal staining, a widely accepted biomarker for senescent cells, can be utilized.[22][23][24][25]
-
Principle: Senescent cells exhibit increased lysosomal mass and activity, leading to detectable β-galactosidase activity at a suboptimal pH of 6.0.[21][22] The enzyme cleaves the chromogenic substrate X-gal, resulting in a blue precipitate in senescent cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound or a known senescence inducer (e.g., doxorubicin) for the appropriate duration.
-
Wash cells with PBS and fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde for 10-15 minutes at room temperature.
-
Wash cells again with PBS.
-
Prepare the SA-β-gal staining solution containing citrate-buffered saline (pH 6.0), potassium ferrocyanide, potassium ferricyanide, magnesium chloride, and X-gal.
-
Incubate the cells with the staining solution at 37°C (without CO2) for 12-24 hours.
-
Observe the cells under a microscope for the development of a blue color.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Caption: DNA Damage Response Pathway leading to G2/M Arrest.
Caption: this compound inhibits Chk1, abrogating G2/M arrest and inducing apoptosis.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Conclusion and Future Directions
This compound is a powerful tool for cancer research, demonstrating significant potential for enhancing the efficacy of conventional cancer therapies by promoting apoptosis. Its mechanism of action as a Chk1 inhibitor that abrogates the G2/M checkpoint is well-established. While its pro-apoptotic functions have been extensively studied, the impact of this compound on cellular senescence remains a critical unanswered question. Future research should aim to elucidate whether Chk1 inhibition by this compound can modulate the induction or bypass of cellular senescence in response to DNA damage. Such studies would provide a more complete understanding of the cellular fates dictated by Chk1 inhibition and could unveil novel therapeutic strategies for a range of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The checkpoint 1 kinase inhibitor LY2603618 induces cell cycle arrest, DNA damage response and autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. mdpi.com [mdpi.com]
- 10. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayo.edu [mayo.edu]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dbaitalia.it [dbaitalia.it]
- 19. Cellular Senescence: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Senescence-associated beta-galactosidase is lysosomal beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Senescence-associated beta-galactosidase - Wikipedia [en.wikipedia.org]
- 24. Analysis of cellular senescence in culture in vivo: the senescence-associated beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Is Senescence-Associated β-Galactosidase a Reliable in vivo Marker of Cellular Senescence During Embryonic Development? [frontiersin.org]
SB-218078: A Technical Guide to its Impact on Tumor Suppressor Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-218078 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1] By abrogating the G2/M cell cycle checkpoint, this compound sensitizes cancer cells, particularly those with deficient tumor suppressor pathways like p53, to the cytotoxic effects of DNA-damaging agents. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on the p53 and Retinoblastoma (Rb) tumor suppressor pathways, and detailed experimental protocols for its investigation.
Introduction
The integrity of the genome is paramount for normal cellular function. The DNA damage response network is a sophisticated signaling cascade that detects DNA lesions, halts cell cycle progression to allow for repair, or initiates apoptosis if the damage is irreparable. Key to this process are the tumor suppressor proteins p53 and Rb, which act as critical regulators of cell cycle checkpoints and apoptosis.
Many cancer cells harbor mutations in the p53 pathway, rendering them deficient in the G1/S checkpoint and increasingly reliant on the S and G2/M checkpoints for survival in the face of genotoxic stress. Chk1 is a pivotal kinase in the S and G2/M checkpoints, activated in response to DNA damage and replication stress. Its inhibition presents a promising therapeutic strategy to selectively target these p53-deficient cancer cells.
This compound has emerged as a significant tool in cancer research due to its potent and selective inhibition of Chk1. This guide will explore the molecular mechanisms by which this compound impacts tumor suppressor pathways, providing a comprehensive resource for researchers in the field.
Mechanism of Action of this compound
This compound is a cell-permeable indolocarbazole inhibitor that acts as an ATP-competitive inhibitor of Chk1.[1] Its primary mechanism of action is the abrogation of the G2 cell cycle arrest that is typically induced by DNA damage.[1] In a normal cellular response to DNA damage, Chk1 phosphorylates and inactivates the Cdc25 phosphatase family, preventing the activation of cyclin-dependent kinases (CDKs) and thereby halting cell cycle progression. By inhibiting Chk1, this compound prevents the inactivation of Cdc25, leading to premature mitotic entry with damaged DNA, a process often culminating in mitotic catastrophe and apoptosis.
Kinase Selectivity
This compound exhibits selectivity for Chk1 over other kinases, although it does show some activity against Cdc2 and Protein Kinase C (PKC) at higher concentrations.
| Kinase | IC50 (nM) |
| Chk1 | 15[1] |
| Cdc2 | 250[1] |
| PKC | 1000[1] |
| Table 1: Kinase inhibitory profile of this compound. |
Impact on the p53 Tumor Suppressor Pathway
The tumor suppressor p53 is a transcription factor that plays a central role in the G1/S checkpoint. In response to DNA damage, p53 is stabilized and activated, leading to the transcription of target genes that mediate cell cycle arrest, DNA repair, and apoptosis. A key transcriptional target of p53 is the CDK inhibitor p21.
In p53-deficient tumor cells, the G1/S checkpoint is compromised, making them highly dependent on the Chk1-mediated S and G2/M checkpoints for survival. The inhibition of Chk1 by this compound in these cells leads to a catastrophic failure to arrest the cell cycle in the presence of DNA damage, resulting in enhanced cytotoxicity.
Studies have shown that p53 can down-regulate Chk1 protein levels, a process that is dependent on the induction of p21.[2] This suggests a feedback loop where p53, upon activation, can suppress the very checkpoint that becomes critical in its absence.
Impact on the Retinoblastoma (Rb) Tumor Suppressor Pathway
The Retinoblastoma protein (Rb) is another critical tumor suppressor that governs the G1/S transition. In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, thereby preventing the expression of genes required for S-phase entry. The phosphorylation of Rb by cyclin-dependent kinases (CDKs), primarily CDK4/6 and CDK2, leads to the release of E2F and cell cycle progression.
Recent evidence suggests a reciprocal regulation between Chk1 and the p21/Rb pathway. One study demonstrated that Chk1/2 can phosphorylate pRB at Serine 612 following DNA damage, leading to a complex formation between pRB and E2F-1.[3] Pre-treatment with this compound was shown to affect this phosphorylation event.[3]
Furthermore, p53-mediated downregulation of Chk1 has been shown to be dependent on both p21 and Rb.[2] This indicates a complex interplay where Chk1 inhibition by this compound can have downstream consequences on Rb function and E2F-mediated transcription.
Experimental Protocols
Chk1 Kinase Assay
This protocol is designed to measure the in vitro inhibitory activity of this compound on Chk1 kinase.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate peptide (e.g., CHKtide)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the Chk1 enzyme, Chk1 substrate peptide, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP and a tracer amount of [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in response to DNA damage and this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT-29)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., γ-irradiation, topotecan)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with a DNA-damaging agent to induce G2 arrest.
-
Add this compound at various concentrations to the treated cells and incubate for a specified period (e.g., 18 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blot Analysis of Tumor Suppressor Pathway Proteins
This protocol is used to assess the levels and phosphorylation status of key proteins in the p53 and Rb pathways following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-Rb, anti-phospho-Rb, anti-p21, anti-Chk1, anti-phospho-Chk1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired conditions (e.g., DNA damage agent +/- this compound).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and effects of this compound.
| Parameter | Value | Cell Line(s) | Reference |
| Chk1 IC50 | 15 nM | - | [1] |
| G2 Arrest Abrogation | 2.5-5 µM | HeLa | [1] |
| Increased Cytotoxicity of DNA Damage | 500-625 µM (96 hrs) | HeLa, HT-29 | [1] |
| Table 2: In Vitro Efficacy of this compound. |
| Treatment | Effect | Model | Reference |
| 5 mg/kg (i.p.) | Increased γ-H2AX and apoptosis in lymphoma | Myc-induced lymphomas mouse model | [1] |
| Table 3: In Vivo Efficacy of this compound. |
| Cell Line | Treatment | Effect on pRB (Ser612) | Reference |
| MCF7 | Pre-treatment with 1 µM this compound before IR | Affected IR-induced phosphorylation | [3] |
| Table 4: Effect of this compound on Rb Phosphorylation. |
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that targets the Chk1 kinase, a critical node in the DNA damage response. Its ability to abrogate the G2/M checkpoint makes it particularly effective in sensitizing p53-deficient cancer cells to conventional chemotherapy and radiotherapy. The intricate crosstalk between Chk1 and the p53 and Rb tumor suppressor pathways underscores the complex cellular response to DNA damage and its inhibition. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted effects of this compound and to explore its full therapeutic potential in oncology. Further research into the precise molecular consequences of Chk1 inhibition on the Rb pathway and the identification of predictive biomarkers will be crucial for the clinical translation of Chk1 inhibitors.
References
Unveiling the Anti-Angiogenic Promise of SB-218078: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-angiogenic potential of SB-218078, a potent and selective checkpoint kinase 1 (Chk1) inhibitor. Emerging research highlights its dual role in not only arresting the cell cycle but also in significantly impeding the formation of new blood vessels, a critical process for tumor growth and metastasis. This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Quantitative Data Summary
The anti-angiogenic efficacy of this compound has been demonstrated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings, providing a clear comparison of its effects at various concentrations.
Table 1: In Vitro Anti-Angiogenic Effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs)
| Assay Type | Concentration of this compound | Key Finding |
| Proliferation Assay | 1 µM | Significant reduction in HUVEC proliferation after 72 hours. |
| 2 µM | Further significant reduction in HUVEC proliferation after 72 hours. | |
| Tube Formation Assay | 1 µM | Inhibition of VEGF-induced tube formation. |
| 2 µM | Stronger inhibition of VEGF-induced tube formation. | |
| Colony Formation Assay | 1 µM | Inhibition of HUVEC colony formation. |
| 2 µM | More pronounced inhibition of HUVEC colony formation. | |
| Migration & Invasion | 1 µM | Inhibition of HUVEC migration and invasion. |
| 2 µM | Greater inhibition of HUVEC migration and invasion. |
Table 2: In Vivo Anti-Angiogenic Effects of this compound
| Model | Assay | Concentration of this compound | Key Finding |
| Zebrafish Embryo | Vascular Development | 1.25 µM, 2.5 µM, 5 µM, 10 µM | Dose-dependent disruption of intersegmental vessel (ISV) development.[1] |
| Zebrafish Embryo | Fin Regeneration | 1-2 µM | Significant inhibition of subintestinal vessel (SIV) and dorsal longitudinal anastomotic vessel (DLAV) development.[2] |
| Rat Aortic Ring | Aortic Sprouting | 2 µM | Over 90% suppression of aortic ring sprouting.[2] |
| Mouse Model | Matrigel Plug Assay | 2 µM | Significant reduction in microvessel density.[3] |
| Mouse Xenograft | Tumor Growth (MDA-MB-231) | Not specified | Inhibition of tumor growth and angiogenesis.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments used to evaluate the anti-angiogenic potential of this compound.
Zebrafish Vascular Development Assay
This in vivo assay provides a powerful model for observing the effects of compounds on angiogenesis in a living organism.
Methodology:
-
Embryo Collection and Maintenance: Collect transgenic fluorescent zebrafish embryos, such as Tg(Fli-1:EGFP), and maintain them in standard embryo medium.
-
Compound Treatment: At a designated time post-fertilization (e.g., 12 hours post-fertilization), transfer embryos to multi-well plates. Add this compound at various concentrations (e.g., 1.25 µM, 2.5 µM, 5 µM, 10 µM) to the embryo medium. A vehicle control (e.g., DMSO) should be run in parallel.[1]
-
Incubation: Incubate the embryos for a specified period (e.g., up to 72 hours post-fertilization).
-
Imaging and Analysis: At the desired time points, anesthetize the embryos and mount them for imaging using a fluorescence microscope. Capture images of the intersegmental vessels (ISVs) and subintestinal vessels (SIVs).
-
Quantification: Analyze the images to quantify vessel length, branching points, and overall vascular network integrity.
HUVEC Tube Formation Assay
This classic in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Methodology:
-
Preparation of Matrigel: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Suspend HUVECs in endothelial cell growth medium and treat with various concentrations of this compound (e.g., 1 µM, 2 µM) or a vehicle control.
-
Plating: Seed the treated HUVECs onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Analysis: Observe the formation of tube-like structures using a microscope. Capture images at different time points.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Mouse Xenograft Model of Breast Cancer
This in vivo model is critical for evaluating the anti-tumor and anti-angiogenic efficacy of compounds in a mammalian system.
Methodology:
-
Cell Culture: Culture a human breast cancer cell line, such as MDA-MB-231, under standard conditions.
-
Tumor Implantation: Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Treatment: Allow the tumors to reach a palpable size. Randomly assign the mice to treatment groups: a vehicle control group (e.g., DMSO) and an this compound treatment group. Administer the treatments (e.g., via intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis.
-
Immunohistochemistry: Perform immunohistochemical staining of tumor sections for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki67) to assess microvessel density and cell proliferation, respectively.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow.
Caption: The signaling pathway of this compound's anti-angiogenic and anti-EMT effects.
Caption: Workflow for the HUVEC tube formation assay.
Conclusion
This compound demonstrates significant anti-angiogenic properties through the inhibition of the Chk1-ZEB1 signaling axis.[2][4] Its ability to suppress endothelial cell proliferation, migration, and tube formation in vitro, coupled with its efficacy in reducing angiogenesis in vivo, positions it as a compelling candidate for further preclinical and clinical investigation. The dual-action of targeting both angiogenesis and epithelial-mesenchymal transition suggests a novel therapeutic strategy for cancers such as breast cancer.[2][4] This technical guide provides a foundational resource for researchers aiming to build upon these promising findings.
References
- 1. SB218078 inhibits angiogenesis and epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 4. cellbiolabs.com [cellbiolabs.com]
Methodological & Application
Application Notes and Protocols for SB-218078 in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-218078 is a potent and selective, cell-permeable inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response pathway.[1] In cancer cells with a deficient p53 pathway, such as HeLa cells, Chk1 plays a crucial role in the G2/M checkpoint arrest following DNA damage, allowing time for DNA repair. By inhibiting Chk1, this compound abrogates this checkpoint, forcing the cells to enter mitosis with damaged DNA, ultimately leading to mitotic catastrophe and apoptosis. This mechanism makes this compound a promising agent for sensitizing cancer cells to DNA-damaging chemotherapeutic agents.
These application notes provide a detailed experimental protocol for the use of this compound in HeLa cells, including methods for assessing its effects on cell viability, the cell cycle, and apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Notes |
| Target | Checkpoint Kinase 1 (Chk1) | |
| IC50 (Chk1, cell-free) | 15 nM | Potent and selective inhibitor. |
| IC50 (Cdc2, cell-free) | 250 nM | Shows selectivity over other kinases. |
| IC50 (PKC, cell-free) | 1000 nM | |
| IC50 (HeLa cell viability) | Data not available | The direct cytotoxic IC50 of this compound as a monotherapy in HeLa cells is not readily available in the public domain. It is primarily investigated for its chemosensitizing effects. |
Table 2: Representative Effect of Chk1 Inhibition on HeLa Cell Cycle Distribution*
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 55 | 25 | 20 |
| This compound (5 µM, 24h) | 52 | 28 | 20 |
| DNA Damaging Agent (e.g., Topotecan) | 15 | 20 | 65 |
| This compound (5 µM) + DNA Damaging Agent | 45 | 35 | 20 |
| *Note: This table presents representative data illustrating the expected effects of a Chk1 inhibitor on HeLa cell cycle distribution based on published studies. Specific percentages may vary based on experimental conditions. |
Table 3: Representative Effect of Chk1 Inhibition on Apoptosis in HeLa Cells*
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control (DMSO) | 2.5 | 1.5 | 4.0 |
| This compound (5 µM, 48h) | 4.0 | 2.0 | 6.0 |
| DNA Damaging Agent (e.g., Topotecan) | 10.0 | 5.0 | 15.0 |
| This compound (5 µM) + DNA Damaging Agent | 25.0 | 15.0 | 40.0 |
| *Note: This table presents representative data illustrating the expected effects of a Chk1 inhibitor on apoptosis in HeLa cells based on published studies. Specific percentages may vary based on experimental conditions. |
Mandatory Visualization
Caption: Chk1 Signaling Pathway in Response to DNA Damage.
Caption: General Experimental Workflow for this compound in HeLa Cells.
Experimental Protocols
Cell Culture
HeLa cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of HeLa cells.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 µM to 10 µM. A vehicle control (DMSO) should also be included. Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of HeLa cells.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with the desired concentration of this compound (e.g., 5 µM) with or without a DNA damaging agent for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells once with PBS and then fix them by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound in HeLa cells.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol for 48 hours.
-
Cell Harvesting: Harvest both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells once with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
Application Notes and Protocols: Utilizing SB-218078 in Combination with Cisplatin for Enhanced Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects through the induction of DNA damage. A significant challenge in cisplatin-based therapy is the development of resistance, often mediated by the activation of DNA damage response (DDR) pathways that allow cancer cells to repair DNA lesions and evade apoptosis. A key regulator of the DDR is Checkpoint Kinase 1 (Chk1), which, upon activation by DNA damage, orchestrates cell cycle arrest, providing time for DNA repair.
SB-218078 is a potent and selective, ATP-competitive inhibitor of Chk1.[1] By targeting Chk1, this compound can abrogate the DNA damage-induced G2/M cell cycle checkpoint, preventing cancer cells from arresting and repairing the DNA damage caused by agents like cisplatin.[2][3] This forces the cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and subsequent apoptosis. This synergistic interaction makes the combination of this compound and cisplatin a promising strategy to enhance the therapeutic efficacy of cisplatin and overcome resistance, particularly in p53-deficient tumors that are highly reliant on the G2/M checkpoint for survival after DNA damage.[2][4][5]
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of this compound and cisplatin in preclinical cancer models.
Mechanism of Action: Synergistic Cytotoxicity
The combination of cisplatin and this compound leverages a synthetic lethality approach. Cisplatin induces DNA crosslinks, which activates the ATR-Chk1 signaling pathway, leading to the phosphorylation and activation of Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25C, a phosphatase required for the activation of the Cdk1/Cyclin B1 complex, which is essential for mitotic entry. This results in G2/M cell cycle arrest.
This compound, as a Chk1 inhibitor, blocks this checkpoint. In the presence of cisplatin-induced DNA damage, inhibition of Chk1 by this compound prevents the inactivation of Cdc25C, allowing the activation of the Cdk1/Cyclin B1 complex and forcing the cell to enter mitosis despite the presence of unrepaired DNA damage. This premature mitotic entry with a damaged genome leads to mitotic catastrophe and apoptosis.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Reference |
| Chk1 | 15 | [1] |
| Cdc2 | 250 | [1] |
| PKC | 1000 | [1] |
Table 2: Synergistic Effects of Chk1 Inhibitors and Cisplatin in Cancer Cell Lines
| Cell Line | Cancer Type | Chk1 Inhibitor | Cisplatin Conc. | Chk1 Inhibitor Conc. | Effect | Reference |
| GLC4 | Small Cell Lung Cancer | AZD7762 | 1 µM | 200 nM | Increased sub-G1 fraction (apoptosis) | [2] |
| H792 | Small Cell Lung Cancer | Prexasertib | 3 µM | 100 nM | Enhanced cytotoxicity | [2] |
| HeLa | Cervical Cancer | Chk1 inhibitor | 5 µM | 300 nM | Abrogation of G2 arrest, sensitization | [3][6] |
| HN31 | Head and Neck Squamous Cell Carcinoma | AZD7762 | 0.4-0.8 µM | 100 nM | Increased colony killing | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Rabusertib | 7 µM | 300 nM | Reduced colony formation | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound, cisplatin, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in 0.9% NaCl)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and cisplatin in complete growth medium.
-
Treat the cells with varying concentrations of this compound alone, cisplatin alone, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The combination index (CI) can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, cisplatin, or the combination for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the drug combination on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Cisplatin
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for the desired time (e.g., 24, 48 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle using cell cycle analysis software. An increase in the Sub-G1 population is indicative of apoptosis, while an accumulation in G2/M followed by a decrease with the combination treatment suggests abrogation of the checkpoint.[2]
In Vivo Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of the combination in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (formulated for in vivo use)
-
Cisplatin (formulated for in vivo use)
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells in PBS or Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination. A study on a Myc-induced lymphoma model used this compound at 5 mg/kg via intraperitoneal injection.[1] In a small cell lung cancer xenograft model, prexasertib (another Chk1 inhibitor) was administered subcutaneously, and cisplatin was given by intraperitoneal injection.[2]
-
Administer the treatments according to a predetermined schedule. For example, cisplatin could be administered intraperitoneally once a week, while this compound could be administered intraperitoneally or orally on a daily or intermittent schedule.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
The combination of the Chk1 inhibitor this compound with the DNA-damaging agent cisplatin represents a rational and promising therapeutic strategy. By abrogating the G2/M checkpoint, this compound can potentiate the cytotoxic effects of cisplatin, potentially overcoming resistance and improving treatment outcomes. The protocols provided herein offer a framework for the preclinical evaluation of this combination, enabling researchers to investigate its efficacy and mechanism of action in various cancer models. Careful optimization of dosages and treatment schedules will be crucial for translating these findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chk1 inhibition enhances cisplatin cytotoxicity and overcomes cisplatin resistance in small cell lung cancer by promoting mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Checkpoint Kinase 1 Inhibition Enhances Cisplatin Cytotoxicity and Overcomes Cisplatin Resistance in SCLC by Promoting Mitotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chk1/2 inhibition overcomes the cisplatin resistance of head and neck cancer cells secondary to the loss of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
- 8. Induction of Apoptosis of Cancer Cells Using the Cisplatin Delivery Based Electrospray (CDES) System [mdpi.com]
Application Notes: Synergistic Antitumor Effects of SB-218078 and Gemcitabine In Vitro
Introduction
Gemcitabine (dFdC) is a nucleoside analog widely used in the treatment of various solid tumors, including pancreatic, non-small cell lung, and bladder cancers.[1][2] Its mechanism of action involves incorporation into DNA during the S-phase of the cell cycle, leading to "masked chain termination," which halts DNA synthesis and triggers apoptosis.[2][3] However, the efficacy of gemcitabine is often limited by the development of resistance. A key cellular response to gemcitabine-induced DNA damage is the activation of the DNA Damage Response (DDR) pathway, which initiates cell cycle arrest to allow time for DNA repair, thereby promoting cell survival.[4][5]
The protein kinase Chk1 is a critical transducer in the DDR pathway, activated in response to replication stress caused by agents like gemcitabine.[4][6] SB-218078 is a potent and selective inhibitor of Chk1.[7][8] By inhibiting Chk1, this compound abrogates the gemcitabine-induced S and G2/M checkpoints. This prevents DNA repair, leading to the accumulation of extensive DNA damage and pushing cancer cells into apoptosis.[8] This application note details the synergistic mechanism, quantitative effects, and in vitro protocols for studying the combination of this compound and gemcitabine.
Mechanism of Synergistic Action
Gemcitabine treatment induces replication stress and DNA damage, which activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR, in turn, phosphorylates and activates Chk1.[4] Activated Chk1 targets downstream effectors like Cdc25A phosphatase, leading to its degradation and subsequent cell cycle arrest, primarily in the S-phase.[6] This pause allows the cell to initiate DNA repair mechanisms, such as homologous recombination mediated by proteins like Rad51.[6]
This compound blocks the function of Chk1. In gemcitabine-treated cells, this inhibition prevents the activation of the cell cycle checkpoint. The cell is unable to arrest and repair the DNA damage, leading to the collapse of replication forks, accumulation of DNA double-strand breaks (evidenced by increased γH2A.X), and ultimately, apoptotic cell death.[6][8]
Data Presentation
The synergistic interaction between a Chk1 inhibitor and gemcitabine can be quantified by assessing cell viability and the induction of apoptosis. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard for determining synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[9][10]
Table 1: Gemcitabine IC50 Values in Pancreatic Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values for gemcitabine as a single agent in various human pancreatic ductal adenocarcinoma (PDAC) cell lines after 48-96 hours of exposure. These values are essential for designing combination experiments.
| Cell Line | Gemcitabine IC50 (48h) | Gemcitabine IC50 (96h) | Reference |
| MIA PaCa-2 | ~0.104 µM | ~0.044 µM | [1] |
| PANC-1 | ~0.472 µM | ~0.047 µM | [1] |
| BxPC-3 | ~2 µM | Not Reported | [11] |
| AsPC-1 | >10,000 ng/mL (~38 µM) | Not Reported | [4] |
Note: IC50 values can vary significantly based on assay conditions and duration.
Table 2: Synergistic Induction of Apoptosis by Gemcitabine and Chk1 Inhibition
This table provides representative data on the percentage of apoptotic cells (as measured by Annexin V staining) following treatment with gemcitabine, a Chk1 inhibitor, or the combination in bladder and pancreatic cancer cell lines. Data for the Chk1 inhibitor MK-8776 is used as a proxy to illustrate the principle of synergy.
| Cell Line | Treatment (48h) | Apoptotic Cells (%) | Reference |
| A549 (Lung) | Control | 2.6 ± 0.35% | [12] |
| Gemcitabine (1 µM) | 31.2 ± 1.5% | [12] | |
| Gemcitabine + Cisplatin* | 56.9 ± 0.15% | [12] | |
| PANC-1 (Pancreas) | Control (Untreated) | 25.3% | [13] |
| Gemcitabine (16 mg/L) | 44.7% | [13] | |
| 5637 (Bladder) | Control | ~5% | [8] |
| Gemcitabine (10 nM) | ~8% | [8] | |
| MK-8776 (0.5 µM) | ~10% | [8] | |
| Gemcitabine + MK-8776 | ~25% | [8] |
*Data for Cisplatin, another DNA damaging agent, is shown to illustrate a similar synergistic principle. Data for this compound in direct combination is limited in publicly available literature, but other Chk1 inhibitors show strong synergy.[8][14]
Experimental Design & Protocols
A typical workflow for assessing the in vitro synergy between this compound and gemcitabine involves culturing cancer cells, treating them with each drug alone and in combination at various concentrations, and then evaluating the effects on cell viability, long-term survival, and apoptosis.
Protocol 1: Cell Viability (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Gemcitabine and this compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of Gemcitabine and this compound. Treat cells with single agents or combinations at desired concentrations. Include untreated (vehicle control) wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[15]
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well and pipette up and down to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine IC50 values.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.[3]
Materials:
-
Treated and control cells (from 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment (e.g., 48 hours), collect both floating (apoptotic) and adherent cells. To detach adherent cells, gently wash with PBS and add trypsin. Combine all cells from each sample.
-
Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7][16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term reproductive integrity of cells after treatment.[17]
Materials:
-
6-well cell culture plates
-
Complete culture medium
-
Treated and control cells
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of the desired cell line. Plate a precise number of cells (e.g., 200, 500, 1000 cells) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with Gemcitabine and/or this compound for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Ensure the medium is changed every 2-3 days.[18]
-
Fixation and Staining: Once colonies are visible (typically >50 cells), remove the medium, wash with PBS, and add 1 mL of fixation solution for 10-15 minutes. Remove the fixative and add 1 mL of 0.5% crystal violet solution for at least 30 minutes.
-
Washing and Drying: Gently wash the plates with tap water until the excess stain is removed and allow them to air dry.
-
Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to generate cell survival curves.
Protocol 4: Western Blotting
This protocol is used to detect changes in the expression or activation of key proteins involved in the synergistic mechanism, such as Chk1, γH2A.X (a marker of DNA double-strand breaks), and cleaved PARP (a marker of apoptosis).[6][19]
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Chk1, anti-phospho-Chk1, anti-γH2A.X, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse treated cells in cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in γH2A.X and the 89 kDa cleaved PARP band, alongside a decrease in total Chk1, would support the proposed synergistic mechanism.[6][20]
References
- 1. mednexus.org [mednexus.org]
- 2. Synergistic Antitumoral Effect of Epigenetic Inhibitors and Gemcitabine in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Gemcitabine sensitization by Chk1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Inhibition of checkpoint kinase 1 potentiates anticancer activity of gemcitabine in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of synergistic gemcitabine-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Combination of Gemcitabine and Dietary Molecule Induces Apoptosis in Pancreatic Cancer Cells and Down Regulates PKM2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. europeanreview.org [europeanreview.org]
- 13. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for SB-218078 In Vivo Mouse Model Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of SB-218078 in mouse models. This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents and induce apoptosis, making it a promising target in oncology research.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of Chk1.[1] In response to DNA damage, such as single-strand breaks (SSBs) or replication stress, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated. ATR then phosphorylates and activates Chk1.[2][3] Activated Chk1, in turn, phosphorylates a variety of downstream targets to initiate cell cycle arrest, facilitate DNA repair, and, in cases of severe damage, trigger apoptosis.[3] One of the key targets of Chk1 is the phosphatase Cdc25A. Phosphorylation of Cdc25A by Chk1 leads to its ubiquitination and subsequent proteasomal degradation.[4] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression, thus inducing cell cycle arrest, particularly at the G2/M checkpoint. By inhibiting Chk1, this compound prevents the degradation of Cdc25A, leading to the abrogation of the G2 cell cycle arrest and forcing cells with damaged DNA to enter mitosis, a process that often results in mitotic catastrophe and apoptosis.[1]
Below is a diagram illustrating the Chk1 signaling pathway in the DNA damage response and the point of intervention for this compound.
In Vivo Administration Data
The following table summarizes the available quantitative data for the in vivo administration of this compound in a mouse model.
| Mouse Model | Dosage | Administration Route | Dosing Schedule | Duration of Study | Key Findings | Reference |
| C57/Bl6 mice with ARF-/- lymphomas | 5 mg/kg | Intraperitoneal (IP) injection | Single dose | 16 hours | Strong increase in γ-H2AX and apoptosis in lymphoma tissue. | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Note: The exact vehicle used for the in vivo administration of this compound is not explicitly detailed in the readily available literature. For other Chk1 inhibitors, vehicles such as DMSO followed by dilution in a suitable aqueous buffer (e.g., saline or PBS) or specialized formulations are common. It is crucial to perform small-scale solubility and stability tests to determine the optimal vehicle for this compound. The following is a general protocol that should be adapted based on empirical testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Polyethylene glycol 400 (PEG400) (optional)
-
Tween 80 (optional)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Working Solution Preparation (Example for a 5 mg/kg dose in a 20g mouse):
-
Calculation:
-
Dose: 5 mg/kg
-
Mouse weight: 0.02 kg
-
Required amount of this compound: 5 mg/kg * 0.02 kg = 0.1 mg
-
Injection volume: Typically 100-200 µL for intraperitoneal injection in mice. Let's assume 100 µL (0.1 mL).
-
Required concentration of working solution: 0.1 mg / 0.1 mL = 1 mg/mL.
-
-
Dilution:
-
From the stock solution, calculate the volume needed to achieve the final concentration. For example, if the stock is 10 mg/mL, you would need 10 µL of the stock to make 100 µL of a 1 mg/mL working solution.
-
In a new sterile tube, add the calculated volume of the this compound stock solution.
-
Add the diluent (e.g., sterile saline or PBS) to reach the final volume. To improve solubility and stability, a co-solvent system such as 10% DMSO, 40% PEG400, and 50% saline, with a small amount of Tween 80 (e.g., 1-2%), can be tested.
-
-
Vortex the working solution thoroughly before each injection to ensure a homogenous suspension.
-
Intraperitoneal Administration of this compound in a Mouse Model
The following diagram outlines the general workflow for administering this compound to a mouse model and subsequent analysis.
Materials:
-
Prepared this compound working solution
-
Mice (e.g., C57/Bl6) bearing tumors
-
Sterile 27-30 gauge needles and 1 mL syringes
-
70% ethanol for disinfection
-
Appropriate animal handling and restraint devices
Procedure:
-
Animal Handling: Acclimatize the animals to the housing conditions. All procedures should be performed in accordance with institutional guidelines for animal care and use.
-
Dosing:
-
Weigh each mouse immediately before injection to accurately calculate the required volume of the this compound working solution.
-
Gently restrain the mouse, exposing the abdominal area.
-
Disinfect the injection site with 70% ethanol.
-
Perform the intraperitoneal injection in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
-
Monitoring: After injection, monitor the animals for any signs of distress or adverse reactions.
-
Endpoint: At the designated time point (e.g., 16 hours post-injection), euthanize the mice using an approved method.
-
Tissue Collection: Immediately dissect and collect the tissues of interest (e.g., tumor, spleen, or other organs). Process the tissues for downstream analysis (e.g., fix in formalin for immunohistochemistry or snap-freeze for western blotting).
Analysis of Pharmacodynamic Markers
a) γ-H2AX Staining for DNA Damage
This protocol provides a general guideline for immunofluorescence staining of γ-H2AX in paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (anti-γ-H2AX)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Heat the slides in antigen retrieval buffer (e.g., using a microwave or water bath).
-
Permeabilization: Incubate the slides in permeabilization buffer.
-
Blocking: Block non-specific antibody binding by incubating the slides in blocking buffer.
-
Primary Antibody Incubation: Incubate the slides with the anti-γ-H2AX primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips using an appropriate mounting medium.
-
Imaging: Visualize and quantify the γ-H2AX foci using a fluorescence microscope.
b) TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Deparaffinization and rehydration reagents
-
Proteinase K
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) from a commercial kit
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Prepare the tissue sections as described for γ-H2AX staining.
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the cells.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture according to the manufacturer's instructions.
-
Washing and Counterstaining: Wash the slides and counterstain the nuclei.
-
Mounting and Imaging: Mount the coverslips and visualize the TUNEL-positive (apoptotic) cells using a fluorescence microscope.
These protocols provide a framework for the in vivo use of this compound in mouse models. Researchers should optimize these protocols based on their specific experimental needs and the characteristics of their models.
References
Application Notes and Protocols: Detecting Chk1 Inhibition by SB-218078 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR), primarily by regulating cell cycle checkpoints.[1][2] Inhibition of Chk1 is a promising therapeutic strategy in oncology, particularly to enhance the efficacy of DNA-damaging agents.[1][2] SB-218078 is a potent and selective inhibitor of Chk1.[3] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of Chk1 by this compound in cancer cell lines. The paradoxical increase in Chk1 phosphorylation at serine 345 (p-Chk1 S345) upon treatment with kinase inhibitors like this compound serves as a key biomarker for target engagement.[4][5]
Introduction
In response to DNA damage or replication stress, Ataxia-Telangiectasia and Rad3-related (ATR) kinase phosphorylates and activates Chk1 at serine 317 and serine 345.[4][6] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, to induce cell cycle arrest and allow for DNA repair.[7][8] this compound is an indolocarbazole inhibitor that competitively binds to the ATP-binding site of Chk1, inhibiting its kinase activity with an IC50 of 15 nM.[3] Interestingly, inhibition of Chk1's catalytic activity leads to a paradoxical accumulation of phosphorylated Chk1 (p-Chk1) at serines 317 and 345.[4][5] This is thought to occur because Chk1 activity is required for a negative feedback loop involving Protein Phosphatase 2A (PP2A) that would normally dephosphorylate these sites.[4] Therefore, an increase in p-Chk1 (S345) alongside changes in downstream targets can be used to confirm the inhibitory action of this compound in a cellular context.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the Western blot protocol.
References
- 1. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Immunoprecipitation Using SB-218078-Treated Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-218078 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1][2][3] Inhibition of Chk1 with this compound can abrogate DNA damage-induced cell cycle arrest, particularly at the G2/M checkpoint, and potentiate the cytotoxicity of DNA-damaging agents.[2][3] Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein (antigen) from a complex mixture, such as a cell lysate, using a specific antibody.[4][5] This application note provides a detailed protocol for performing immunoprecipitation assays on cell lysates treated with this compound to investigate the effects of Chk1 inhibition on protein-protein interactions and signaling pathways.
Principle
Cells are first treated with this compound to inhibit Chk1 activity. Following treatment, cells are lysed under non-denaturing conditions to preserve protein complexes. The protein of interest is then immunoprecipitated from the lysate using a specific primary antibody. The resulting antibody-antigen complexes are captured using Protein A/G-conjugated beads. After a series of washes to remove non-specific binders, the immunoprecipitated proteins are eluted and can be analyzed by various downstream applications, most commonly by Western blotting, to assess changes in protein interactions or phosphorylation states resulting from Chk1 inhibition.
Data Presentation
The following table summarizes key quantitative parameters for the experimental protocol.
| Parameter | Recommended Value | Notes |
| This compound Treatment Concentration | 1 - 5 µM | Optimal concentration may vary depending on the cell line and experimental goals. A dose-response experiment is recommended.[6][7] |
| This compound Treatment Duration | 1.5 - 48 hours | Duration depends on the specific cellular process being investigated.[6][7] |
| Primary Antibody Concentration | 1 - 10 µg per 1 mg of total protein | This should be empirically determined for each antibody.[4][8] |
| Protein A/G Bead Slurry | 20 - 40 µl of 50% slurry per IP | The amount may need to be optimized based on the antibody isotype and concentration. |
| Lysis Buffer Volume | 1 mL per 1 x 10^7 cells | Ensure sufficient buffer to maintain protein solubility and stability.[9] |
| Incubation with Antibody | 2 hours to overnight at 4°C | Longer incubation times can increase yield but may also increase non-specific binding.[5] |
| Washing Steps | 3 - 5 washes with cold lysis buffer | Thorough washing is critical for reducing background in downstream analysis.[4] |
Signaling Pathway and Experimental Workflow
Chk1 Signaling Pathway in Response to DNA Damage
The diagram below illustrates the central role of Chk1 in the DNA damage response pathway. Upon DNA damage, ATR kinase is activated and subsequently phosphorylates and activates Chk1.[1] Activated Chk1 then phosphorylates downstream targets, such as the phosphatase Cdc25A, targeting it for degradation.[10][11] This leads to the accumulation of phosphorylated, inactive CDK1/2, resulting in cell cycle arrest to allow for DNA repair. This compound inhibits Chk1, preventing the phosphorylation of Cdc25A and thereby abrogating the cell cycle checkpoint.
Experimental Workflow for Immunoprecipitation
The following diagram outlines the major steps involved in the immunoprecipitation of a target protein from this compound-treated cells to study its interaction with a partner protein.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and target proteins.
Materials and Reagents
-
Cell culture reagents
-
This compound (Stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Non-denaturing Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)[9]
-
Protease and Phosphatase Inhibitor Cocktails
-
Primary antibody specific to the target protein of interest
-
Isotype control IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads or agarose bead slurry
-
Wash Buffer (same as Lysis Buffer or a less stringent buffer like PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or 1X SDS-PAGE Laemmli sample buffer)[12]
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, ECL substrate)
Procedure
1. Cell Treatment and Lysate Preparation
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 2.5-5 µM) or an equivalent volume of DMSO for the specified duration (e.g., 1.5 hours).[6]
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
2. Immunoprecipitation
-
Dilute the cell lysate to a final concentration of approximately 1-2 mg/mL with Lysis Buffer.
-
(Optional Pre-clearing) To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mg of lysate and incubate on a rotator for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[5]
-
Add the appropriate amount of primary antibody (e.g., 2-5 µg) to the cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 20-40 µL of equilibrated Protein A/G bead slurry to each immunoprecipitation reaction.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to capture the immune complexes.
3. Washing and Elution
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or by using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 500 µL of ice-cold Wash Buffer.
-
Repeat the pelleting and washing steps for a total of 3-5 washes to remove non-specifically bound proteins.[4]
-
After the final wash, carefully remove all supernatant.
-
To elute the proteins, add 40 µL of 1X SDS-PAGE sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the proteins from the beads and denature them.
-
Centrifuge to pellet the beads, and carefully collect the supernatant containing the eluted proteins.
4. Downstream Analysis by Western Blot
-
Load the eluted samples, along with an "input" control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the immunoprecipitated protein and any suspected interacting partners.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system. By comparing the bands in the this compound-treated sample versus the control, researchers can infer changes in protein-protein interactions or post-translational modifications induced by Chk1 inhibition.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. www2.nau.edu [www2.nau.edu]
- 6. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chk1 Inhibition Ameliorates Alzheimer’s Disease Pathogenesis and Cognitive Dysfunction Through CIP2A/PP2A Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Chk1 Kinase Negatively Regulates Mitotic Function of Cdc25A Phosphatase through 14-3-3 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chk1 inhibition potently blocks STAT3 tyrosine705 phosphorylation, DNA binding activity, and activation of downstream targets in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with SB-218078
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-218078 is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2] Chk1 plays a pivotal role in orchestrating cell cycle arrest, particularly at the G2/M checkpoint, to allow time for DNA repair before mitotic entry.[1][3] In many cancer cells, particularly those with p53 deficiencies, the G2 checkpoint becomes a crucial survival mechanism following DNA damage induced by chemo- or radiotherapy.[3] By inhibiting Chk1, this compound abrogates this G2 arrest, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and enhanced cell death.[1][3] This makes Chk1 inhibitors like this compound promising candidates for combination therapies to sensitize cancer cells to DNA-damaging agents.
Flow cytometry is a powerful technique for analyzing cell cycle distribution by quantifying the DNA content of individual cells within a population.[4][5] Staining with a fluorescent DNA intercalating agent, such as propidium iodide (PI), allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][6] These application notes provide a detailed protocol for using flow cytometry to analyze the effects of this compound on cell cycle progression, specifically its ability to abrogate G2/M arrest.
Mechanism of Action: this compound and the G2/M Checkpoint
In response to DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated, which in turn phosphorylates and activates Chk1.[7] Activated Chk1 then phosphorylates and inactivates the Cdc25C phosphatase.[1][3] Inactive Cdc25C is unable to dephosphorylate and activate the Cyclin B1/Cdk1 complex, a key driver of mitotic entry. This results in the cell arresting in the G2 phase of the cell cycle. This compound, as a Chk1 inhibitor, disrupts this signaling cascade, leading to the activation of the Cyclin B1/Cdk1 complex and overriding the G2/M checkpoint.
Data Presentation
The following table summarizes representative data on the effect of this compound on the cell cycle distribution of HeLa cells. In this example, cells were first treated with a DNA-damaging agent (e.g., Topotecan) to induce G2/M arrest, followed by treatment with this compound.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 55.2 ± 3.1 | 25.4 ± 2.5 | 19.4 ± 1.8 |
| DNA-damaging Agent alone | 20.1 ± 2.2 | 15.3 ± 1.9 | 64.6 ± 4.5 |
| DNA-damaging Agent + this compound (2.5 µM) | 45.8 ± 3.5 | 28.9 ± 2.8 | 25.3 ± 2.1 |
| DNA-damaging Agent + this compound (5 µM) | 50.3 ± 4.1 | 35.1 ± 3.3 | 14.6 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments. Note: This is representative data based on the known effects of Chk1 inhibitors.
Experimental Protocols
This section provides a detailed methodology for analyzing the effect of this compound on the cell cycle using flow cytometry.
Materials and Reagents
-
Cell Line: HeLa (or other suitable cancer cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
DNA-damaging agent (optional): e.g., Topotecan, Etoposide, or γ-irradiation source
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free
-
Trypsin-EDTA: 0.25%
-
Fixative: 70% ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow Cytometry Tubes
Experimental Workflow
Detailed Procedure
-
Cell Seeding and Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
-
Drug Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
(Optional, for inducing G2 arrest) Treat cells with a DNA-damaging agent (e.g., 1 µM Topotecan) for a predetermined time (e.g., 18 hours) to induce G2/M arrest.
-
Following the optional pre-treatment, add this compound at various concentrations (e.g., 2.5 µM, 5 µM) to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 6-24 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 2 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Cell Fixation:
-
Wash the cell pellet with 5 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several days.[6][8]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a 488 nm laser for excitation and detect the PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red).[4]
-
Collect data for at least 10,000-20,000 events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a pulse-width or pulse-area versus pulse-height dot plot to exclude doublets and cell aggregates.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution between the different treatment groups to determine the effect of this compound on cell cycle arrest.
-
Troubleshooting
-
High CV of G0/G1 peak: Ensure gentle handling of cells during harvesting and fixation to minimize cell clumping. Filter the stained cell suspension through a nylon mesh if necessary before analysis.
-
Broad S-phase peak: Optimize the RNase A concentration and incubation time to ensure complete digestion of RNA, as PI can also bind to double-stranded RNA.
-
Cell loss during washing steps: Use a higher g-force for centrifugation after fixation, as ethanol-fixed cells are less dense. Be careful when aspirating the supernatant.
Conclusion
This protocol provides a robust framework for investigating the effects of the Chk1 inhibitor this compound on cell cycle progression using flow cytometry. By quantifying the changes in cell cycle distribution, researchers can effectively assess the potency of this compound in abrogating DNA damage-induced G2/M arrest, a key mechanism for its potential as a cancer therapeutic. The provided diagrams and data tables serve to illustrate the underlying principles and expected outcomes of these experiments.
References
- 1. An indolocarbazole inhibitor of human checkpoint kinase (Chk1) abrogates cell cycle arrest caused by DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Inhibition of checkpoint kinase 1 abrogates G2/M checkpoint activation and promotes apoptosis under heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SB-218078 to Sensitize Resistant Cancer Cells to Chemotherapy
For Research Use Only.
Introduction
Acquired or intrinsic resistance to chemotherapy is a primary obstacle in cancer treatment. One of the key mechanisms by which cancer cells survive DNA-damaging chemotherapeutic agents is through the activation of cell cycle checkpoints. These checkpoints halt cell cycle progression, allowing time for DNA repair and promoting cell survival. The G2/M checkpoint, in particular, is critical for cells that have incurred DNA damage before entering mitosis.
Checkpoint kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the G2/M checkpoint in response to DNA damage. Upon activation by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related), Chk1 phosphorylates and inactivates Cdc25C, a phosphatase required for the activation of the cyclin B1/Cdc2 complex, which is essential for mitotic entry. In many cancer cells, particularly those with a deficient p53 tumor suppressor, the G1 checkpoint is non-functional, making them highly reliant on the S and G2/M checkpoints for survival after DNA damage.
SB-218078 is a potent and selective, ATP-competitive inhibitor of Chk1. By inhibiting Chk1, this compound abrogates the G2/M checkpoint, forcing cancer cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. This mechanism provides a compelling rationale for using this compound to sensitize resistant cancer cells to DNA-damaging chemotherapeutic agents. These application notes provide an overview of the mechanism of action of this compound, quantitative data on its efficacy, and detailed protocols for its use in combination with chemotherapy.
Mechanism of Action
This compound selectively targets Chk1, thereby preventing the phosphorylation of its downstream substrates, most notably Cdc25C. In the presence of DNA damage, this inhibition leads to the abrogation of the G2 cell cycle arrest. Cancer cells, unable to repair the DNA damage, are forced into premature mitosis, resulting in mitotic catastrophe and subsequent apoptosis. This chemosensitization is particularly effective in p53-deficient cancer cells, which are more dependent on the G2/M checkpoint for survival.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound and its chemosensitization effects in combination with DNA-damaging agents.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| Chk1 | 15[1] |
| Cdc2 | 250[1] |
| PKC | 1000[1] |
Table 2: Chemosensitization Effect of this compound in Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Observation | Reference |
| HeLa | Topotecan | 2.5 - 5 | Abrogation of G2 cell cycle arrest | [1] |
| HeLa | γ-irradiation | 2.5 - 5 | Abrogation of G2 cell cycle arrest | [1] |
| HeLa | DNA Damage | 500 - 625 | Significant increase in cytotoxicity | [1] |
| HT-29 | DNA Damage | 500 - 625 | Significant increase in cytotoxicity | [1] |
*Note: The concentrations of 500-625 µM for increasing cytotoxicity are notably high for a potent inhibitor and may require further validation in specific experimental settings. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration of this compound for chemosensitization studies.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the chemosensitizing effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound in combination with a chemotherapeutic agent on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Topotecan, stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine a non-toxic concentration. Add 50 µL of the this compound solution to the appropriate wells. For control wells, add 50 µL of medium with the corresponding DMSO concentration. Incubate for 2-4 hours.
-
Co-treatment with Chemotherapeutic Agent: Prepare serial dilutions of the chemotherapeutic agent in complete culture medium. Add 50 µL of the chemotherapeutic agent solution to the wells already containing this compound. Also, include wells with the chemotherapeutic agent alone to determine its single-agent IC₅₀.
-
Incubation: Incubate the plate for an additional 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ values for the chemotherapeutic agent alone and in combination with this compound. The fold sensitization can be calculated as the ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ in combination with this compound.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following combination treatment with this compound and a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. After 24 hours, pre-treat the cells with a non-toxic concentration of this compound for 2-4 hours. Then, add the chemotherapeutic agent at a concentration around its IC₅₀. Include single-agent and untreated controls. Incubate for 24-48 hours.
-
Cell Harvest: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to assess the abrogation of the G2/M checkpoint by this compound in cells treated with a DNA-damaging agent.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
6-well plates
-
DNA-damaging agent (e.g., Topotecan or γ-irradiation source)
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and G2 Arrest Induction: Seed HeLa cells in 6-well plates. The next day, induce G2 arrest by treating with a DNA-damaging agent (e.g., 200 nM Topotecan for 16 hours or 5 Gy γ-irradiation).
-
This compound Treatment: After inducing G2 arrest, add this compound at a concentration of 2.5-5 µM to the appropriate wells.[1]
-
Incubation: Incubate the cells for 18 hours.[1]
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution to determine the percentage of cells in G1, S, and G2/M phases. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) or G1 population in the co-treated sample compared to the DNA-damaging agent alone indicates abrogation of the G2 checkpoint.
Protocol 4: Western Blot Analysis of Chk1 and Cdc2 Phosphorylation
This protocol is used to confirm the inhibition of Chk1 activity by this compound and its effect on the downstream target Cdc2.
Materials:
-
Cancer cell line of interest
-
This compound
-
DNA-damaging agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Chk1, anti-Chk1, anti-phospho-Cdc2 (Tyr15), anti-Cdc2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the apoptosis or cell cycle analysis protocols. After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation levels relative to the total protein and loading control. A decrease in phospho-Chk1 and phospho-Cdc2 (Tyr15) levels in this compound-treated samples would confirm its mechanism of action.
Troubleshooting
-
High toxicity of this compound alone: Reduce the concentration of this compound. Perform a dose-response curve to find the maximum non-toxic concentration.
-
No sensitization observed: Increase the pre-incubation time with this compound. Ensure that the chemotherapeutic agent used is one that induces a G2/M arrest. Verify the activity of this compound by Western blot for Chk1 phosphorylation.
-
Variability in results: Ensure consistent cell seeding densities and passage numbers. Prepare fresh drug dilutions for each experiment.
Conclusion
This compound is a valuable research tool for investigating the role of the G2/M checkpoint in cancer cell survival and for exploring strategies to overcome chemotherapy resistance. By effectively abrogating the G2/M checkpoint, this compound can significantly enhance the efficacy of DNA-damaging agents in resistant cancer cells. The protocols provided herein offer a framework for researchers to study and harness the chemosensitizing potential of this Chk1 inhibitor. Careful optimization of experimental conditions for specific cell lines and chemotherapeutic agents is crucial for obtaining robust and reproducible results.
References
Application of SB-218078 in Alzheimer's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-218078 is a potent and selective cell-permeable inhibitor of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase involved in the DNA damage response pathway.[1] While extensively studied in the context of cancer biology for its ability to abrogate cell cycle arrest, recent research has illuminated a novel application for this compound in the field of Alzheimer's disease (AD) research. In neuronal models of AD, this compound has been shown to mitigate the pathological effects of amyloid-beta (Aβ) by modulating the Chk1-CIP2A-PP2A signaling pathway.[2] This pathway is implicated in the hyperphosphorylation of both Tau and the amyloid precursor protein (APP), two central hallmarks of AD pathology.[2][3]
These application notes provide a comprehensive overview of the use of this compound in AD research models, including its mechanism of action, detailed experimental protocols, and quantitative data from relevant studies.
Mechanism of Action in Alzheimer's Disease Models
In the context of Alzheimer's disease, cellular stressors, including the accumulation of Aβ oligomers, can induce DNA damage.[2][3] This damage activates Chk1, which in turn upregulates the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A).[2][3][4][5] CIP2A, as its name suggests, inhibits the activity of Protein Phosphatase 2A (PP2A), a major phosphatase in the brain responsible for dephosphorylating Tau and APP.[2][5] The inhibition of PP2A leads to the hyperphosphorylation of Tau (at sites such as Serine 396) and APP (at Threonine 668), contributing to the formation of neurofibrillary tangles and amyloidogenic processing of APP, respectively.[2]
This compound, by inhibiting Chk1, disrupts this pathological cascade. It prevents the Aβ-induced upregulation of CIP2A, thereby preserving PP2A activity and reducing the hyperphosphorylation of Tau and APP.[2]
Distinguishing this compound from SB-216763: It is crucial to differentiate this compound, a Chk1 inhibitor, from another commonly used research compound, SB-216763. SB-216763 is a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a different kinase also heavily implicated in Tau hyperphosphorylation in Alzheimer's disease.[6][7][8] While both compounds are relevant to AD research, they target distinct signaling pathways.
Data Presentation
The following tables summarize the quantitative data from in vitro studies using this compound in neuronal models of Alzheimer's disease.
Table 1: Potency and Selectivity of this compound
| Target | IC50 | Reference |
| Chk1 | 15 nM | [1] |
| Cdc2 | 250 nM | [1] |
| PKC | 1000 nM | [1] |
Table 2: Effects of this compound on Aβ-induced Pathologies in Primary Neurons
Primary cortical neurons were treated with 2 µM Aβ oligomers for 48 hours, with or without pre-incubation with 1 µM this compound for 48 hours.[2]
| Protein Marker | Change with Aβ Treatment | Effect of this compound Co-treatment | Reference |
| DNA Damage | |||
| γH2A.X | Increased | Reduced | [2] |
| Chk1 Pathway | |||
| p-Chk1 (S345) | Significantly Increased | Potently Reversed | [2] |
| CIP2A | Upregulated | Potently Reversed | [2] |
| PP2A Activity | Inhibited | Potently Reversed | [2] |
| Tau Pathology | |||
| p-Tau (S396) | Increased | Reduced | [2] |
| APP Pathology | |||
| p-APP (T668) | Increased | Reduced | [2] |
Experimental Protocols
Protocol 1: Preparation and Treatment of Primary Cortical Neurons
This protocol outlines the culture of primary cortical neurons and their subsequent treatment with Aβ oligomers and this compound to model Alzheimer's disease pathology in vitro.[2]
Materials:
-
E16-E18 Sprague-Dawley rat embryos[2]
-
Neuronal Plating Medium (DMEM/F12 with 10% fetal bovine serum)[2]
-
Neurobasal medium supplemented with 2% B-27, 1% GlutaMAX, 1% penicillin, and streptomycin[2]
-
Poly-D-lysine coated plates[2]
-
Trypsin[2]
-
Human Aβ42 peptides
-
DMEM-high medium
-
This compound
-
DMSO
Procedure:
-
Neuron Isolation and Culture:
-
Dissect cortical tissue from E16-E18 Sprague-Dawley rat embryos.[2]
-
Digest the tissue with trypsin for 20 minutes.[2]
-
Terminate digestion by adding Neuronal Plating Medium.[2]
-
Seed the cell suspension onto poly-D-lysine coated plates.[2]
-
Incubate at 37°C in a 5% CO2 incubator.[2]
-
After 4-6 hours, replace the plating medium with supplemented Neurobasal medium.[2]
-
Culture neurons for 9 days before initiating treatments, changing half of the medium every 3 days.[2]
-
-
Preparation of Aβ Oligomers:
-
Treatment:
-
For Aβ treatment, add the prepared Aβ oligomers to the cell culture medium to a final concentration of 2 µM for 48 hours.[2]
-
For Chk1 inhibition, dissolve this compound in DMSO and add to the cell culture medium to a final concentration of 1 µM for 48 hours. For co-treatment studies, pre-incubate the neurons with this compound for 48 hours before adding Aβ oligomers.[2]
-
Protocol 2: Western Blot Analysis of Protein Phosphorylation and Expression
This protocol describes the methodology for analyzing changes in protein levels and phosphorylation states following treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2A.X, anti-p-Chk1-S345, anti-CIP2A, anti-p-Tau-S396, anti-p-APP-T668, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the treated primary neurons in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Quantification:
Visualizations
Caption: this compound mechanism in blocking Aβ-induced pathology.
Caption: Workflow for in vitro testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chk1 Inhibition Ameliorates Alzheimer’s Disease Pathogenesis and Cognitive Dysfunction Through CIP2A/PP2A Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic stress induces Alzheimer's disease-like pathologies through DNA damage-Chk1-CIP2A signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ChK1 activation induces reactive astrogliosis through CIP2A/PP2A/STAT3 pathway in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
Troubleshooting & Optimization
SB-218078 solubility issues and best solvent practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SB-218078, a potent Chk1 inhibitor. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Its primary mechanism of action is to block the phosphorylation of Cdc25C by Chk1, which is a crucial step in the G2/M DNA damage checkpoint.[1] By inhibiting Chk1, this compound abrogates the G2 cell cycle arrest that is typically induced by DNA damage, leading to apoptosis in cancer cells.[3][4][5]
Q2: What is the selectivity profile of this compound?
This compound displays selectivity for Chk1 over other kinases. The IC50 values are 15 nM for Chk1, 250 nM for Cdc2, and 1000 nM for PKC.[3][4][5]
Q3: How should I store the solid compound and its solutions?
-
Solid Compound: Store at -20°C for long-term stability (more than 2 years).[6] For shorter periods (up to 1 year), storage at 4°C is also acceptable.[6] One supplier suggests storage at room temperature is also possible.[4][7]
-
Stock Solutions: Prepare and use solutions on the same day if possible.[3] If you need to store stock solutions, aliquot them in tightly sealed vials and store at -20°C for up to one month.[3] Some suppliers suggest that solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for 1 year.[8] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]
Q4: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. Please refer to the Quantitative Data Summary section for a detailed table of solubility in DMSO, DMF, and a DMF:PBS mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - The final solvent concentration is too high. - The compound has low aqueous solubility. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9] - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[9] - Briefly sonicate the stock solution to aid dissolution.[9] |
| Inconsistent or No Inhibitory Effect | - Inhibitor Concentration: The concentration of this compound may be too low. - Cell Line Specificity: The expression and activation levels of Chk1 can vary between cell lines. - Experimental Conditions: The presence of serum in the culture medium can sometimes interfere with the uptake of the compound. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[9] - Confirm that your chosen cell line has an active Chk1 pathway that is sensitive to inhibition.[9] - If you suspect interference from media components, consider reducing the serum concentration during the treatment period, if compatible with your experimental design.[1] |
| High Variability in Cell Viability Assays | - Uneven Cell Seeding: Inconsistent cell numbers across wells. - Edge Effects: Evaporation in the outer wells of a microplate can alter compound concentration. | - Ensure a homogenous single-cell suspension before seeding and use consistent pipetting techniques.[9] - To mitigate edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media.[9] |
| Unexpected Off-Target Effects | - Although selective, at higher concentrations, this compound may inhibit other kinases like Cdc2 and PKC.[3][4][5] | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. - If off-target effects are suspected, consider using a second, structurally different Chk1 inhibitor as a control to confirm that the observed phenotype is due to Chk1 inhibition. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 39.34 | 100 |
| DMF | 5 | ~12.7 |
| DMF:PBS (pH 7.2) (1:2) | 0.3 | ~0.76 |
Data sourced from Cayman Chemical and Tocris Bioscience.[4][7][9]
Inhibitory Potency (IC50) of this compound
| Target Kinase | IC50 (nM) |
| Chk1 | 15 |
| Cdc2 | 250 |
| PKC | 1000 |
Data sourced from multiple suppliers.[3][4][5]
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 1 mg of this compound (Molecular Weight: 393.39 g/mol ).
-
Calculate Solvent Volume: Based on the molecular weight, to achieve a 10 mM solution, you will need to dissolve 1 mg of this compound in 254.2 µL of DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: In Vitro Abrogation of G2/M Checkpoint
This protocol describes how to assess the ability of this compound to abrogate G2/M cell cycle arrest induced by a DNA-damaging agent in HeLa cells, followed by cell cycle analysis using propidium iodide (PI) staining and flow cytometry.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
DNA-damaging agent (e.g., Topotecan or γ-irradiation)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL Propidium Iodide and 100 µg/mL RNase A)[2][10]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will allow them to be approximately 50-60% confluent at the time of treatment.
-
Induce G2/M Arrest: Treat the cells with a DNA-damaging agent to induce G2/M arrest. For example, treat with a suitable concentration of Topotecan for a specified period.
-
This compound Treatment: Following the induction of cell cycle arrest, treat the cells with this compound at a final concentration of 2.5-5 µM for 18 hours.[3] Include a vehicle control (DMSO) and a control with only the DNA-damaging agent.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization.
-
Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A successful abrogation of the G2/M checkpoint will be indicated by a decrease in the G2/M population and an increase in the sub-G1 (apoptotic) or G1 population in the this compound-treated samples compared to the DNA damage-only control.
-
Protocol 3: In Vivo Efficacy Study in a Mouse Model of Myc-Induced Lymphoma
This protocol is adapted from a study where this compound was used to enhance apoptosis in a Myc-induced lymphoma mouse model.[3]
Materials:
-
C57/Bl6 mice with Myc-induced lymphomas
-
This compound
-
Vehicle solution (e.g., sterile PBS with a solubilizing agent like DMSO and Tween 80, ensuring final concentrations are non-toxic)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of Dosing Solution: Prepare a sterile dosing solution of this compound in the chosen vehicle. The final concentration should be calculated based on the desired dose and the average weight of the mice.
-
Dosing: Administer this compound at a dose of 5 mg/kg via intraperitoneal injection.[3] A control group of mice should receive an equivalent volume of the vehicle solution.
-
Treatment Duration: The treatment can be administered for a specified duration, for example, for 16 hours as a single dose.[3]
-
Monitoring and Analysis:
-
Monitor the health and behavior of the mice throughout the experiment.
-
At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., lymphoma and healthy spleen).
-
Analyze the tissues for markers of apoptosis (e.g., γ-H2AX staining) to assess the in vivo efficacy of this compound.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. SB 218078 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chk1 Inhibition Ameliorates Alzheimer’s Disease Pathogenesis and Cognitive Dysfunction Through CIP2A/PP2A Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
How to overcome SB-218078 instability in solution
Welcome to the technical support center for SB-218078. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments with this potent Chk1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and cell-permeable inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of Chk1, preventing the phosphorylation of its downstream targets.[1] The primary role of Chk1 is in the DNA damage response pathway, where it is crucial for G2/M cell cycle checkpoint arrest, allowing time for DNA repair. By inhibiting Chk1, this compound abrogates this checkpoint, forcing cells with DNA damage to enter mitosis prematurely, which can lead to mitotic catastrophe and apoptosis.[1][3] This makes it a valuable tool for studying cell cycle regulation and a potential sensitizer for DNA-damaging cancer therapies.
Q2: What is the recommended solvent for dissolving this compound?
The most commonly recommended solvent for this compound is dimethyl sulfoxide (DMSO).[4] It is soluble in DMSO at concentrations typically up to 20 mg/mL or 100 mM. Some suppliers also report solubility in DMF.
Q3: How should I store the solid compound and my stock solutions?
For long-term storage, the solid (powder) form of this compound should be stored at -20°C, where it can be stable for several years.[2] Once dissolved in a solvent such as DMSO, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These stock solutions should be stored at -20°C or -80°C. While some suppliers suggest that solutions are stable for up to one month at -20°C, it is best practice to use them as fresh as possible.[2]
Q4: I'm observing precipitation of this compound when I add it to my aqueous cell culture medium. What can I do?
This is a common issue with hydrophobic compounds like this compound when transferring them from a high-concentration organic solvent stock (like DMSO) into an aqueous environment. This precipitation can lead to a lower effective concentration of the inhibitor in your experiment and inconsistent results. See the troubleshooting guide below for detailed steps to mitigate this issue.
Troubleshooting Guide: Overcoming this compound Instability in Solution
This guide addresses the common challenge of maintaining this compound in a soluble and active state in aqueous solutions for cell-based assays.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation upon dilution in aqueous media | Poor aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water-based solutions like cell culture media. | 1. Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell culture medium. High concentrations of DMSO can be toxic to cells and may not be sufficient to maintain solubility at higher this compound concentrations.2. Use a serial dilution method: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform an intermediate dilution step in media. This gradual decrease in solvent concentration can help prevent immediate precipitation.3. Warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility.4. Vortex immediately after dilution: As soon as you add the this compound stock to the media, vortex or mix it thoroughly to ensure rapid and even dispersion. |
| Loss of activity over time in solution | Chemical degradation or aggregation: The compound may not be stable in aqueous solution for extended periods, leading to a decrease in its effective concentration. | 1. Prepare fresh working solutions: It is highly recommended to prepare fresh dilutions of this compound in your final assay buffer or cell culture medium immediately before each experiment.[2]2. Avoid prolonged storage of diluted solutions: Do not store diluted, aqueous solutions of this compound for extended periods, even at 4°C. Use them on the same day they are prepared.3. Minimize exposure to light: While there is no specific data on the light sensitivity of this compound, it is good practice to protect stock solutions and working dilutions from direct light by using amber vials or wrapping tubes in foil. |
| Inconsistent experimental results | Inaccurate concentration due to precipitation or degradation, or variability in cell handling. | 1. Visually inspect for precipitation: Before adding the treatment to your cells, visually inspect the diluted solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, do not use the solution and prepare a fresh one at a lower concentration.2. Optimize cell seeding density: Ensure that you are using a consistent cell seeding density for each experiment, as this can affect the per-cell concentration of the inhibitor.3. Control for solvent effects: Always include a vehicle control (e.g., media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against various kinases.
| Target Kinase | IC50 (nM) | Reference |
| Chk1 | 15 | [1][3] |
| cdc2 (CDK1) | 250 | [1][3] |
| PKC | 1000 | [1][3] |
Experimental Protocols
Detailed Protocol for Abrogation of the G2/M Checkpoint
This protocol describes a general method for treating cells with this compound to induce G2/M checkpoint abrogation, which can be assessed by downstream assays such as flow cytometry for cell cycle analysis or Western blotting for relevant protein markers.
Materials:
-
Cell line of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
This compound
-
DMSO
-
DNA-damaging agent (e.g., γ-irradiation, topotecan)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Equipment for cell counting (e.g., hemocytometer)
-
Multi-well plates for cell culture
Procedure:
-
Cell Seeding:
-
Culture your cells of interest to ~70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in multi-well plates at a density appropriate for your downstream assay and allow them to attach overnight.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare fresh serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 2.5-5 µM).[2] Ensure the final DMSO concentration is consistent across all treatments and in the vehicle control (typically ≤ 0.1%).
-
-
Treatment:
-
For co-treatment with a DNA-damaging agent:
-
Induce DNA damage (e.g., expose cells to γ-irradiation or add a DNA-damaging drug like topotecan at a predetermined effective concentration).
-
Immediately after inducing DNA damage, replace the medium with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
-
For single-agent treatment:
-
Replace the medium with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 18 hours).[2]
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells for your chosen downstream analysis, such as flow cytometry to assess cell cycle distribution or Western blotting to analyze the phosphorylation status of Chk1 pathway proteins.
-
Western Blot Protocol for Chk1 Pathway Analysis
This protocol outlines the steps to analyze the protein expression and phosphorylation status of key players in the Chk1 signaling pathway following treatment with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1, anti-Chk1, anti-Cdc25C, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Chk1 Signaling Pathway in DNA Damage Response
Caption: The Chk1 signaling pathway is activated by DNA damage, leading to the inhibition of Cdc25 phosphatases and G2/M cell cycle arrest. This compound inhibits Chk1, preventing this arrest.
Experimental Workflow for Assessing this compound Efficacy
Caption: A general experimental workflow for evaluating the effects of this compound on cultured cells.
Logical Relationship for Troubleshooting this compound Precipitation
Caption: A logical diagram illustrating the troubleshooting process for this compound precipitation issues.
References
Identifying and minimizing off-target effects of SB-218078
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of SB-218078, a potent Chk1 inhibitor.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Unexpected Cell Cycle Arrest or Phenotype
-
Question: I am observing a cell cycle arrest phenotype that is inconsistent with Chk1 inhibition (e.g., G1 arrest) or another unexpected cellular outcome. Could this be an off-target effect?
-
Answer: Yes, it is possible. While this compound is a potent Chk1 inhibitor, it is known to inhibit other kinases at higher concentrations, such as Cdc2 and PKC.[1] Inhibition of these kinases can lead to different cellular outcomes. Cdc2, for instance, is a key regulator of the G2/M transition, but its inhibition can also impact other cell cycle phases. PKC is involved in a wide array of signaling pathways controlling proliferation, apoptosis, and differentiation. It is crucial to verify the phosphorylation status of the direct downstream targets of Chk1 (e.g., Cdc25A) to confirm on-target activity.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Question: The IC50 value of this compound in my cell-based assay is significantly different from the reported biochemical IC50. Why might this be the case?
-
Answer: Several factors can contribute to this discrepancy. Cell permeability, efflux by cellular transporters, and intracellular ATP concentrations can all influence the apparent potency of an inhibitor in a cellular context. Off-target effects can also lead to a different cellular IC50 than the biochemical IC50 against the primary target. At higher concentrations, the inhibition of other kinases might become the dominant factor driving the observed cellular phenotype.
Issue 3: High Background or Inconsistent Results in Kinase Assays
-
Question: I am getting high background noise or inconsistent results in my in vitro kinase assays with this compound. What could be the problem?
-
Answer: High background or variability in kinase assays can stem from several sources. Ensure the purity and activity of your kinase and substrate. The concentration of ATP relative to the Km of the kinase is also critical. If using a luciferase-based assay, the inhibitor itself might be interfering with the reporter enzyme. Always include appropriate controls, such as a known potent inhibitor for the kinase being tested and a vehicle control (e.g., DMSO) at the same final concentration as your test compound.
Issue 4: Unexplained Cytotoxicity
-
Question: I am observing significant cytotoxicity in my cell line at concentrations where I expect this compound to be selective for Chk1. Is this expected?
-
Answer: While Chk1 inhibition can lead to apoptosis in certain cancer cell lines, especially in combination with DNA damaging agents, unexpected cytotoxicity at lower concentrations could be due to off-target effects. Inhibition of other essential kinases could be contributing to the observed cell death. It is advisable to perform a dose-response curve and compare the cytotoxic concentration with the concentration required for Chk1 inhibition in your specific cell line.
Data Presentation: Kinase Selectivity of this compound
The following table summarizes the known inhibitory activity of this compound against its primary target and key off-targets. Researchers should be aware of these off-target activities when interpreting experimental results.
| Kinase | IC50 (nM) | Primary Function |
| Chk1 | 15 | DNA damage checkpoint, cell cycle control [1] |
| Cdc2 (CDK1) | 250 | G2/M cell cycle transition[1] |
| PKC | 1000 | Signal transduction, cell proliferation, apoptosis[1] |
Recommendation: For a comprehensive understanding of this compound's selectivity, it is highly recommended to perform a broad kinase panel screen (kinome scan) to identify other potential off-targets.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of Chk1 and its known off-targets, Cdc2 and PKC.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Caption: Regulation of the G2/M transition by the Cdc2/Cyclin B complex.
Caption: Overview of the Protein Kinase C (PKC) signaling cascade.
Experimental Workflows
The following diagrams outline logical workflows for identifying and validating off-target effects of this compound.
Caption: Workflow for the initial identification of potential off-target effects.
Caption: Experimental workflow for the validation of a putative off-target.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the on- and off-target effects of this compound.
Protocol 1: In Vitro Kinase Selectivity Profiling (General)
This protocol describes a general method for assessing the selectivity of this compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinases
-
Kinase-specific substrates
-
Kinase assay buffer (varies by kinase, typically contains buffer, MgCl2, and DTT)
-
ATP
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette or liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the this compound stock solution in DMSO.
-
Further dilute the compound in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.
-
-
Kinase Reaction:
-
Add kinase assay buffer, kinase, and substrate to the wells of the assay plate.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or room temperature).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP or generated ADP according to the manufacturer's protocol for the luminescence-based assay kit.
-
Typically, this involves adding a reagent to deplete unused ATP, followed by a reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the target protein (e.g., anti-Chk1)
-
Secondary antibody conjugated to HRP
-
Western blot equipment and reagents
-
PCR thermocycler or heating block
-
Centrifuge
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) in cell culture medium.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection by Western Blot:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the vehicle- and this compound-treated samples.
-
Plot the band intensity versus temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA for NanoLuc®-kinase fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer and Nano-Glo® Substrate
-
White, non-binding surface 96- or 384-well plates
-
This compound
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion construct and culture for approximately 24 hours to allow for protein expression.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Plate the cells into the assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the diluted this compound or vehicle control to the wells.
-
Add the NanoBRET™ Kinase Tracer to all wells at a predetermined optimal concentration.
-
-
Equilibration and Detection:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.
-
Add the Nano-Glo® Substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio upon addition of this compound indicates displacement of the tracer from the NanoLuc®-kinase fusion protein.
-
Plot the BRET ratio versus the log of the this compound concentration and fit the data to determine the IC50 value for target engagement in live cells.
-
References
Technical Support Center: SB-218078 and Drug Resistance Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects and potential for resistance to SB-218078.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1).[1][2][3] It is not a 5-HT1B/1D receptor agonist. Chk1 is a crucial component of the DNA damage response pathway, and its inhibition can abrogate cell cycle arrest, leading to increased cytotoxicity of DNA-damaging agents.[4]
Q2: Are there any documented long-term studies on resistance to this compound?
Q3: What are the potential mechanisms of resistance to Chk1 inhibitors like this compound?
A3: Based on studies of Chk1 inhibitors and other kinase inhibitors, potential mechanisms of resistance could include:
-
Upregulation of bypass signaling pathways: Cells may develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of Chk1. For instance, in small cell lung cancer, resistance to the Chk1 inhibitor prexasertib has been associated with the upregulation of Wee1, another cell cycle checkpoint kinase.[5][6]
-
Target modification: Mutations in the CHEK1 gene could alter the drug-binding site, reducing the affinity of this compound for Chk1.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, lowering its intracellular concentration.
-
Alterations in downstream signaling components: Changes in the expression or activity of proteins downstream of Chk1 could also contribute to a resistant phenotype.
Q4: What is tachyphylaxis, and is it relevant to 5-HT1B/1D receptor agonists?
A4: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. While your initial query mentioned this compound in the context of 5-HT1B/1D receptors, it's important to discuss this phenomenon in the correct context. For 5-HT1B/1D receptor agonists, such as triptans used for migraine treatment, long-term or frequent use can lead to a form of functional tolerance or tachyphylaxis.[8][9] This is often due to receptor desensitization, where the receptors become less responsive to the agonist.[8]
Troubleshooting Guide for Long-Term Resistance Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant decrease in cell viability with increasing this compound concentration over time. | Development of a resistant cell population. | 1. Confirm drug activity: Test the current batch of this compound on a sensitive parental cell line to ensure its potency. 2. Sequence the CHEK1 gene: Look for mutations in the drug-binding domain. 3. Assess protein expression: Use Western blotting to check for upregulation of potential bypass pathway proteins like Wee1. 4. Measure intracellular drug concentration: Use techniques like LC-MS/MS to determine if drug efflux is increased. |
| High variability in experimental replicates. | Heterogeneous cell population or inconsistent experimental conditions. | 1. Perform single-cell cloning: Isolate and expand individual clones from the resistant population to obtain a more homogenous culture. 2. Standardize protocols: Ensure consistent cell seeding densities, drug concentrations, and incubation times. |
| Loss of resistant phenotype after drug withdrawal. | Reversible or adaptive resistance mechanisms. | 1. Characterize the stability of resistance: Culture the resistant cells in the absence of this compound for several passages and then re-challenge with the drug. 2. Investigate epigenetic modifications: Assess for changes in DNA methylation or histone modifications that could be reversed. |
Quantitative Data
Table 1: Inhibitory Potency of this compound against Various Kinases
| Kinase | IC50 (nM) |
| Chk1 | 15[1][2][3][10] |
| Cdc2 | 250[1][2][3][10] |
| PKC | 1000[1][2][3][10] |
Experimental Protocols
Protocol for Generating and Confirming a this compound-Resistant Cell Line
-
Cell Culture:
-
Culture a cancer cell line of interest (e.g., HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Induction of Resistance:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Begin by treating the cells with a low concentration of this compound (e.g., IC20).
-
Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this dose-escalation process over several months until the cells can tolerate a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50).
-
-
Confirmation of Resistance:
-
Perform a dose-response curve with this compound on both the parental and the newly generated resistant cell line.
-
Calculate the IC50 for both cell lines and determine the resistance index (IC50 of resistant line / IC50 of parental line).
-
Confirm the resistant phenotype by assessing the abrogation of G2/M checkpoint arrest in the presence of a DNA-damaging agent (e.g., doxorubicin) and this compound. In resistant cells, the checkpoint will likely be re-established despite the presence of the Chk1 inhibitor.
-
-
Mechanism of Resistance Investigation:
-
Genomic Analysis: Perform DNA sequencing of the CHEK1 gene in the resistant cell line to identify potential mutations.
-
Proteomic Analysis: Use Western blotting to compare the protein expression levels of key cell cycle regulators (e.g., Chk1, Wee1, Cdc25C) and drug transporters (e.g., ABCG2) between the parental and resistant cell lines.
-
Functional Assays: Conduct kinase activity assays to assess any changes in Chk1 enzymatic function in the resistant cells.
-
Visualizations
Caption: Chk1 signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: Experimental workflow for developing and characterizing this compound resistant cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB 218078 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 3. SB 218078|SB218078|Chk1 inhibitor [dcchemicals.com]
- 4. An indolocarbazole inhibitor of human checkpoint kinase (Chk1) abrogates cell cycle arrest caused by DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acquired small cell lung cancer resistance to Chk1 inhibitors involves Wee1 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired small cell lung cancer resistance to Chk1 inhibitors involves Wee1 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Widespread potential for growth-factor-driven resistance to anticancer kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Antidepressant Treatments Result in a Tonic Activation of Forebrain 5-HT1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Chk1 Inhibition Following SB-218078 Treatment
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to confirm the successful inhibition of Checkpoint kinase 1 (Chk1) after treatment with SB-218078.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Chk1?
This compound is a potent, selective, and cell-permeable inhibitor of Chk1, a key serine/threonine kinase involved in the DNA damage response and cell cycle regulation. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the Chk1 kinase domain and preventing the phosphorylation of its downstream substrates.[1][2] this compound has a reported IC50 of 15 nM for Chk1, showing selectivity over other kinases like Cdc2 and PKC.[1][2]
Q2: What are the primary methods to confirm Chk1 inhibition by this compound?
There are several established methods to confirm Chk1 inhibition:
-
Western Blotting: To analyze the phosphorylation status of Chk1 downstream targets.
-
In Vitro Kinase Assay: To directly measure the enzymatic activity of Chk1.
-
Cell Cycle Analysis: To observe the abrogation of DNA damage-induced cell cycle arrest.
-
Immunofluorescence: To detect markers of DNA damage.
Q3: Which downstream targets of Chk1 should I monitor by Western blot?
A key downstream target is the Cdc25 family of phosphatases (Cdc25A, B, and C).[3][4] Chk1-mediated phosphorylation of Cdc25A targets it for degradation, while phosphorylation of Cdc25C promotes its sequestration in the cytoplasm.[3] Inhibition of Chk1 will, therefore, lead to an accumulation of Cdc25A and a change in the phosphorylation status of Cdc25C.[4]
Another important marker is the autophosphorylation of Chk1 at Ser296, which is a measure of its own activity.[5] A decrease in Ser296 phosphorylation indicates successful inhibition. Paradoxically, inhibition of Chk1 can lead to an increase in phosphorylation at Ser317 and Ser345, which are sites phosphorylated by the upstream kinase ATR.[6][7] This is thought to be due to the disruption of a negative feedback loop.[6]
Q4: How does Chk1 inhibition affect the cell cycle?
In response to DNA damage, activated Chk1 mediates cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[3][8] Treatment with this compound should abrogate this G2 arrest, forcing cells with damaged DNA to prematurely enter mitosis.[2][8][9] This can be quantified by flow cytometry.
Q5: Will I see increased DNA damage after this compound treatment?
Yes, by overriding the cell cycle checkpoint, Chk1 inhibition in cells with existing DNA damage leads to increased genomic instability and the accumulation of DNA double-strand breaks.[10][11] This can be visualized by staining for phosphorylated histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in phosphorylation of downstream targets (e.g., Cdc25A/C). | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations in cellular assays are reported to be in the low micromolar range (e.g., 2.5-5 µM).[2][13] |
| Poor quality of antibodies. | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. | |
| Incorrect timing of sample collection. | Create a time-course experiment to identify the optimal treatment duration for observing changes in protein phosphorylation. | |
| Increased, not decreased, phosphorylation of Chk1 at S317/S345. | This is an expected paradoxical effect. | This can be used as an indirect marker of Chk1 inhibition.[6][7] Concurrently, you should observe a decrease in Chk1 autophosphorylation at S296.[5] |
| No abrogation of G2/M arrest observed by flow cytometry. | The DNA damaging agent may not have effectively induced G2/M arrest. | Confirm that your DNA damaging agent (e.g., γ-irradiation, topotecan) is inducing a robust G2/M arrest before treating with this compound.[2][9] |
| The concentration of this compound is too low. | Increase the concentration of this compound. | |
| High background in γH2AX staining. | Non-specific antibody binding. | Optimize your immunofluorescence protocol, including blocking steps and antibody concentrations. |
| Intrinsic levels of DNA damage in the cell line. | Include an untreated control to establish the basal level of γH2AX. |
Experimental Protocols
Western Blotting for Chk1 Downstream Targets
Objective: To assess the phosphorylation status of Chk1 and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pChk1 (Ser296), anti-pChk1 (Ser345), anti-Chk1, anti-Cdc25A, anti-pCdc25C (Ser216), anti-Cdc25C, anti-γH2AX, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed and treat cells with this compound at the desired concentration and for the appropriate duration. Include appropriate controls (e.g., vehicle-treated, DNA damage agent-treated).
-
Harvest cells and prepare cell lysates using lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities and normalize to the loading control.
In Vitro Chk1 Kinase Assay
Objective: To directly measure the kinase activity of Chk1 in the presence of this compound.
Materials:
-
Immunoprecipitation buffer
-
Anti-Chk1 antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
[γ-³²P]ATP
-
SDS-PAGE gels and autoradiography supplies
Procedure:
-
Prepare cell extracts from control and treated cells.
-
Immunoprecipitate Chk1 from the cell extracts using an anti-Chk1 antibody and Protein A/G agarose beads.[14]
-
Wash the immunoprecipitates thoroughly.
-
Resuspend the beads in kinase assay buffer containing the recombinant Cdc25C substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a set time (e.g., 30 minutes).
-
Stop the reaction by adding SDS loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film to visualize the phosphorylated substrate.[14]
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
DNA damaging agent (e.g., γ-irradiation or topotecan)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
Procedure:
-
Treat cells with a DNA damaging agent to induce G2/M arrest.
-
Treat the arrested cells with this compound or vehicle control.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[8]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of the checkpoint kinase 1/cell division cycle 25A pathway abrogates ionizing radiation-induced S and G2 checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHK1 Inhibition in Small-Cell Lung Cancer Produces Single-Agent Activity in Biomarker-Defined Disease Subsets and Combination Activity with Cisplatin or Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Kinase Activity of SB-218078
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target kinase activity of SB-218078 on cdc2 (CDK1) and Protein Kinase C (PKC).
Data Presentation: this compound Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory potency of this compound against its primary target, Checkpoint Kinase 1 (Chk1), and its known off-targets, cdc2 and PKC.
| Kinase Target | IC50 (nM) | Potency vs. Chk1 |
| Chk1 | 15[1][2][3][4][5][6][7] | - |
| cdc2 | 250[1][2][3][4][5][6][7] | ~17-fold less potent |
| PKC | 1000[1][2][3][4][5][6][7] | ~67-fold less potent |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols describe how to determine the inhibitory activity of this compound on cdc2 and PKC using an in vitro kinase assay.
Protocol 1: In Vitro cdc2 Kinase Assay
This protocol outlines the steps to measure the off-target inhibition of cdc2 by this compound.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Reconstitute recombinant human cdc2/cyclin B kinase.
-
Prepare a stock solution of histone H1 as the substrate.
-
Prepare a stock solution of [γ-³²P]ATP.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase buffer, cdc2/cyclin B, and the desired concentration of this compound or DMSO (vehicle control).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding histone H1 and [γ-³²P]ATP.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 3X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated histone H1 using autoradiography.
-
Quantify the band intensity to determine the level of cdc2 inhibition at each this compound concentration.
-
-
IC50 Determination:
-
Plot the percentage of cdc2 inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: In Vitro PKC Kinase Assay
This protocol details the procedure for assessing the off-target inhibitory effect of this compound on PKC.
-
Reagent Preparation:
-
Prepare a PKC assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, and 100 µg/mL phosphatidylserine).
-
Reconstitute a purified PKC isoenzyme (e.g., PKCα, PKCβ, or a mixture).
-
Prepare a stock solution of a suitable PKC substrate peptide (e.g., neurogranin or a synthetic peptide).
-
Prepare a stock solution of [γ-³²P]ATP.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Kinase Reaction:
-
In a reaction tube, combine the PKC assay buffer, the PKC enzyme, and the specific concentration of this compound or DMSO vehicle control.
-
Allow for a brief pre-incubation of 10 minutes at room temperature.
-
Start the reaction by adding the PKC substrate peptide and [γ-³²P]ATP.
-
Incubate the mixture for 10-20 minutes at 30°C.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
IC50 Determination:
-
Calculate the percentage of PKC inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression.
-
Troubleshooting Guides and FAQs
Q1: I am observing a phenotype in my cell-based assay that is not consistent with Chk1 inhibition when using this compound. Could this be an off-target effect?
A1: Yes, it is possible. This compound is significantly less potent against cdc2 and PKC, but at higher concentrations, these off-target activities can become relevant.[1][2][3][4][5][6][7] For example, inhibition of cdc2 can lead to G2/M cell cycle arrest, which might be an unexpected outcome if you are anticipating the abrogation of a DNA damage-induced checkpoint.
Q2: How can I confirm if the observed effects in my experiment are due to off-target inhibition of cdc2 or PKC?
A2: To dissect the on-target versus off-target effects, you can perform the following:
-
Use a more selective Chk1 inhibitor: Compare the phenotype induced by this compound with that of a structurally different and more selective Chk1 inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
siRNA knockdown: Use siRNA to specifically knock down Chk1, cdc2, or PKC and observe if the phenotype of this compound treatment is recapitulated.
-
Rescue experiment: If possible, overexpress a version of Chk1 that is resistant to this compound. If the phenotype persists, it is likely due to off-target effects.
Q3: What concentration of this compound should I use to minimize off-target effects on cdc2 and PKC?
A3: It is recommended to use the lowest concentration of this compound that effectively inhibits Chk1 in your experimental system. Based on the IC50 values, a concentration range of 15-50 nM is likely to be selective for Chk1 with minimal effects on cdc2 and PKC.[1][2][3][4][5][6][7] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: My in vitro kinase assay results for this compound inhibition of cdc2 or PKC are different from the published IC50 values. What could be the reason?
A4: Discrepancies in IC50 values can arise from several factors:
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration in the assay. Ensure your ATP concentration is consistent and ideally close to the Km of the kinase for ATP.
-
Enzyme and Substrate Purity: The purity of the recombinant kinase and the substrate can influence the results.
-
Assay Conditions: Variations in buffer components, pH, and incubation time can affect enzyme activity and inhibitor potency.
-
Detection Method: The method used to quantify kinase activity (e.g., radioactivity, fluorescence, luminescence) can have different sensitivities and sources of interference.
Q5: Can the off-target activity of this compound on PKC lead to unexpected signaling pathway activation?
A5: Yes. PKC is a key node in many signaling pathways, and its inhibition can have widespread effects. Depending on the cellular context and the specific PKC isoforms inhibited, you might observe downstream effects that are unrelated to Chk1 inhibition. It is advisable to probe key downstream effectors of PKC signaling if you suspect off-target activity.
Visualizations
Caption: On- and off-target pathways of this compound.
Caption: Workflow for an in vitro kinase assay.
Caption: this compound concentration and its effects.
References
Addressing poor bioavailability of SB-218078 in vivo
Welcome to the technical support center for SB-218078. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in in vivo experiments, with a particular focus on addressing its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1] Its primary mechanism of action is the abrogation of the G2 cell cycle arrest that is typically induced by DNA damage. By inhibiting Chk1, this compound prevents the phosphorylation of its downstream target, Cdc25C, leading to premature mitotic entry and enhanced cytotoxicity in cells with DNA damage. This makes it a promising agent for combination therapies with DNA-damaging chemotherapeutics.
Q2: I am observing limited efficacy of this compound in my in vivo experiments when administered orally. Why might this be the case?
A2: The limited in vivo efficacy of this compound following oral administration is likely due to poor oral bioavailability. While direct comparative pharmacokinetic data for oral versus other routes are scarce in publicly available literature, the consistent use of intraperitoneal (IP) injections in preclinical studies strongly suggests that oral absorption is a significant challenge.[1] This is a common issue for many small molecule kinase inhibitors, which can be attributed to low aqueous solubility and/or high lipophilicity.[2][3][4][5]
Q3: What alternative routes of administration have been successfully used for this compound in animal models?
A3: The most commonly reported and successful route of administration for this compound in preclinical animal models is intraperitoneal (IP) injection.[1] One study in a Myc-induced lymphoma mouse model reported the use of a 5 mg/kg dose administered via IP injection.[1] This route bypasses first-pass metabolism and absorption barriers in the gastrointestinal tract, ensuring more direct systemic exposure.
Q4: Are there any formulation strategies that can be employed to improve the oral bioavailability of this compound?
A4: While specific data on formulations for this compound is limited, several strategies are commonly used to enhance the oral bioavailability of poorly soluble kinase inhibitors and could be applicable:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymeric carrier in an amorphous state, which can significantly improve its solubility and dissolution rate.[6][7][8]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance its solubility and facilitate absorption through the lymphatic system.[2][3][4][5]
-
Lipophilic Salts: Preparation of lipophilic salt forms of kinase inhibitors has been shown to increase their solubility in lipidic excipients, making them more suitable for lipid-based formulations.[2][3][4][5]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to enhanced dissolution and absorption.[9][10][11][12][13]
Troubleshooting Guides
Issue 1: Inconsistent or No In Vivo Efficacy with Intraperitoneal Administration
| Potential Cause | Troubleshooting Step |
| Poor Solubility in Vehicle | Ensure this compound is fully dissolved in the vehicle before injection. Sonication may be required. Consider using a vehicle known to be effective for poorly soluble compounds, such as a mixture of DMSO, PEG300, and Tween 80 in saline. |
| Compound Instability | Prepare fresh formulations for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect Dosing | Verify the dose calculation and the concentration of the dosing solution. Ensure accurate administration of the calculated volume. |
| Animal Model Variability | Ensure consistency in the age, weight, and strain of the animals used. Biological variability can significantly impact outcomes. |
Issue 2: Difficulty in Formulating this compound for Oral Administration
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | Experiment with different formulation strategies known to enhance the solubility of poorly soluble drugs. Start with simpler approaches like co-solvents or pH modification before moving to more complex formulations like ASDs or lipid-based systems. |
| Precipitation in GI Tract | The compound may dissolve in the formulation but precipitate in the gastrointestinal fluid. Use in vitro dissolution tests with simulated gastric and intestinal fluids to assess the stability of your formulation. |
| First-Pass Metabolism | If solubility is improved but bioavailability remains low, the issue may be extensive first-pass metabolism in the liver. This is a more complex issue to address and may require chemical modification of the compound. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| Chk1 | 15 |
| cdc2 | 250 |
| PKC | 1000 |
Data sourced from MedchemExpress and Tocris Bioscience.[1][14]
Table 2: In Vivo Administration of this compound
| Animal Model | Dose | Route of Administration | Vehicle | Observed Effect | Reference |
| Myc-induced lymphomas mouse model (C57/Bl6) | 5 mg/kg | Intraperitoneal (IP) | Not specified in abstract | Increased γ-H2AX and apoptosis in lymphoma | [1] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intraperitoneal Injection
This protocol is based on the commonly used method for administering poorly soluble compounds in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle by mixing DMSO, PEG300, and Tween 80 in a ratio of 10:40:5 (v/v/v). For example, for 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG300, and 50 µl of Tween 80.
-
Vortex the mixture thoroughly until it is homogeneous.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed. For a 5 mg/kg dose in a 20 g mouse (requiring 0.1 mg of this compound in a 100 µl injection volume), the final concentration would be 1 mg/ml.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of the DMSO/PEG300/Tween 80 vehicle to the powder.
-
Vortex and sonicate the mixture until the this compound is completely dissolved. A clear solution should be obtained.
-
Add the required volume of sterile saline to achieve the final desired concentration and vehicle composition (e.g., 45% saline for a final vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Vortex the final formulation thoroughly.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the this compound formulation via intraperitoneal injection into the lower abdominal quadrant.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of this compound for Oral Bioavailability Enhancement (General Protocol)
This is a generalized protocol based on common laboratory-scale methods for preparing ASDs. Optimization of the polymer and drug-to-polymer ratio will be necessary.
Materials:
-
This compound powder
-
A suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
A common solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 w/w).
-
Dissolve the calculated amounts of this compound and the selected polymer in the common solvent in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a thin film or solid mass is formed on the wall of the flask.
-
-
Drying:
-
Scrape the solid material from the flask.
-
Place the material in a vacuum oven and dry at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
The resulting solid dispersion should be a fine powder.
-
Characterize the ASD using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of this compound.
-
-
Reconstitution for Dosing:
-
The ASD powder can be suspended in an appropriate vehicle (e.g., water with a suspending agent like carboxymethylcellulose) for oral gavage.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in the context of the DNA damage response pathway.
Caption: Experimental workflow for addressing and improving the poor oral bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 5. research.monash.edu [research.monash.edu]
- 6. rjptonline.org [rjptonline.org]
- 7. 2023 PharmSci 360 Meeting [aaps2023.eventscribe.net]
- 8. lonza.com [lonza.com]
- 9. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanoparticle-based materials in anticancer drug delivery: Current and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cris.biu.ac.il [cris.biu.ac.il]
- 14. SB 218078 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Guide to Chk1 Inhibitors: SB-218078 versus UCN-01
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of two prominent checkpoint kinase 1 (Chk1) inhibitors, SB-218078 and UCN-01. The information presented is curated from peer-reviewed scientific literature to aid in the selection of the most appropriate compound for research and development purposes.
At a Glance: Quantitative Efficacy
The in vitro potency of this compound and UCN-01 against Chk1 has been determined through kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.
| Compound | Target | IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| This compound | Chk1 | 15[1][2] | cdc2 (250), PKC (1000)[1][2] |
| UCN-01 | Chk1 | ~10 | PKC, PDK1, CDK1, CDK2 |
Note: UCN-01 is a multi-targeted kinase inhibitor, and while potent against Chk1, it exhibits significant activity against other kinases, which should be a consideration in experimental design.
Chk1 Signaling Pathway
The accompanying diagram illustrates the central role of Chk1 in the DNA damage response pathway. In response to DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) kinase phosphorylates and activates Chk1.[3] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, to initiate cell cycle arrest, allowing time for DNA repair.[4] Inhibition of Chk1 abrogates this checkpoint, leading to mitotic catastrophe and cell death in cancer cells with DNA damage.
Experimental Protocols
The following are representative protocols for determining the Chk1 inhibitory activity of compounds like this compound and UCN-01, based on methodologies described in the scientific literature.
In Vitro Chk1 Kinase Assay for IC50 Determination (this compound)
This protocol is adapted from the methods used to characterize this compound.
Objective: To determine the concentration of this compound required to inhibit 50% of Chk1 kinase activity.
Materials:
-
Recombinant human Chk1 enzyme
-
Cdc25C-derived peptide substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microcentrifuge tube, combine the recombinant Chk1 enzyme, the Cdc25C peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of Chk1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
In Vitro Chk1 Kinase Assay for IC50 Determination (UCN-01)
This protocol is based on the characterization of UCN-01 as a Chk1 inhibitor.
Objective: To determine the concentration of UCN-01 required to inhibit 50% of Chk1 kinase activity.
Materials:
-
Immunoprecipitated Chk1 from cell lysates or recombinant Chk1
-
GST-Cdc25C fusion protein as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
UCN-01 stock solution (in DMSO)
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Prepare various concentrations of UCN-01 in the kinase reaction buffer.
-
Combine the Chk1 source (immunoprecipitated or recombinant) and the GST-Cdc25C substrate in the presence of either UCN-01 or DMSO (vehicle control).
-
Start the kinase reaction by the addition of [γ-³²P]ATP.
-
Allow the reaction to proceed at 30°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated GST-Cdc25C by autoradiography.
-
Quantify the band intensities to determine the extent of phosphorylation at each UCN-01 concentration.
-
Calculate the percentage of inhibition and determine the IC50 value as described for this compound.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating and comparing the efficacy of Chk1 inhibitors.
Summary
Both this compound and UCN-01 are potent inhibitors of Chk1. This compound demonstrates a higher degree of selectivity for Chk1 over other tested kinases, making it a more specific tool for studying Chk1 function. UCN-01, while a potent Chk1 inhibitor, has a broader kinase inhibition profile, which may lead to off-target effects but could also offer therapeutic advantages through the modulation of multiple signaling pathways. The choice between these two inhibitors will depend on the specific experimental goals, with this compound being preferable for studies requiring high specificity for Chk1, and UCN-01 being a candidate for broader pathway analysis or when multi-kinase inhibition is desired.
References
- 1. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for Chk1 inhibition by UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. Hypoxia-inducible expression of tumor-associated carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Differences of Chk1 Inhibitors: SB-218078 and Beyond
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR). It integrates signals from the master kinase ATR (Ataxia Telangiectasia and Rad3-related) to regulate cell cycle progression, promote DNA repair, and maintain replication fork stability.[1][2][3][4] Due to the frequent inactivation of the G1 checkpoint in cancer cells, often through p53 mutation, these cells become heavily reliant on the S and G2/M checkpoints governed by Chk1.[1][5][6] This dependency makes Chk1 an attractive therapeutic target. Inhibiting Chk1 can abrogate damage-induced cell cycle arrest, forcing cancer cells with damaged DNA into mitosis, a lethal event known as mitotic catastrophe.[1][2]
This guide provides a detailed comparison of the structural features of the indolocarbazole inhibitor SB-218078 with other prominent Chk1 inhibitors from different chemical classes. We will examine how these structural variations influence their potency, selectivity, and mechanism of action, supported by comparative experimental data and methodologies.
The ATR-Chk1 Signaling Pathway
The activation of Chk1 is a key step in the cellular response to DNA damage and replication stress. The pathway is initiated by the sensing of single-strand DNA breaks, which activates ATR. ATR then phosphorylates Chk1, leading to its activation and subsequent phosphorylation of downstream targets like Cdc25A, which ultimately results in cell cycle arrest to allow for DNA repair.
Caption: The ATR-Chk1 signaling pathway in response to DNA damage and its inhibition.
Structural Classes of Chk1 Inhibitors
Indolocarbazoles: this compound and UCN-01
This compound belongs to the indolocarbazole class of compounds, which are known for their rigid, planar, multi-ring structures.[7][8] This scaffold is shared by other kinase inhibitors, including the early Chk1 inhibitor UCN-01 (7-hydroxystaurosporine).[3] These compounds act as ATP-competitive inhibitors, binding to the kinase's ATP pocket.
-
This compound: This compound features a complex, fused ring system derived from a diindolo-pyrrolo-benzodiazocine core.[7] Its structure is characterized by a tetrahydro-epoxy bridge.[7][9]
-
Structural Comparison to UCN-01: Both this compound and UCN-01 are staurosporine analogs.[3] While both are potent Chk1 inhibitors, their broader kinase activity profile is a notable characteristic. The indolocarbazole core is not highly specific for Chk1, leading to off-target inhibition of other kinases, particularly Protein Kinase C (PKC).[8][10] This lack of selectivity contributed to the limited clinical development of UCN-01.[6]
Urea-Based Inhibitors: AZD7762
To improve selectivity, newer generations of Chk1 inhibitors moved away from the indolocarbazole scaffold. AZD7762 is a potent, selective, urea-based inhibitor.[1]
-
AZD7762: Its core structure is a thiophenecarboxamide urea.[2][11] This structure was identified through high-throughput screening and optimized using structure-based design.[2][11] The design specifically targeted the ribose binding pocket of Chk1 to enhance potency and selectivity over other kinases like CDK1.[2][11]
-
Structural Differences from this compound: AZD7762's linear and more flexible thiophenecarboxamide urea structure is fundamentally different from the rigid, polycyclic framework of this compound. This tailored design allows for more specific interactions within the Chk1 ATP-binding site, contributing to its improved selectivity profile.[1][11]
Pyrazole-Based Inhibitors: Prexasertib (LY2606368)
Prexasertib represents another distinct chemical class of highly potent and selective ATP-competitive Chk1 inhibitors.
-
Prexasertib (LY2606368): This inhibitor is built around a pyrazole core.[12] As a second-generation inhibitor, its design focuses on high potency for Chk1 while maintaining selectivity against other kinases.[13]
-
Structural Differences from this compound: The pyrazole scaffold of Prexasertib is a five-membered heterocyclic ring, a stark contrast to the extensive fused-ring system of this compound. This smaller, more functionalized core allows for precise placement of substituents to optimize binding affinity and selectivity within the Chk1 active site.
Other Selective Inhibitors: MK-8776 and GDC-0575
Further development has yielded additional chemical scaffolds with high selectivity for Chk1.
-
MK-8776: This is a highly selective Chk1 inhibitor.[14] Its development was aimed at overcoming the off-target effects seen with earlier inhibitors. While its specific chemical class is less commonly highlighted, its performance data underscores its high degree of selectivity for Chk1 over Chk2 and CDKs.[4][14]
-
GDC-0575 (ARRY-575): This is a potent, selective, and orally bioavailable small-molecule Chk1 inhibitor.[15][16] It has demonstrated significant potency in promoting DNA damage and cell death in cancer cell lines.[15]
-
Structural Differences from this compound: Like AZD7762 and Prexasertib, both MK-8776 and GDC-0575 feature scaffolds that are structurally distinct from the indolocarbazole class. Their designs are the result of modern drug discovery efforts focused on maximizing on-target potency while minimizing off-target activity, leading to more favorable therapeutic windows.[4][17]
Comparative Performance Data
The structural differences among these inhibitors directly translate into variations in their potency and kinase selectivity. The following table summarizes their inhibitory activity (IC50) against Chk1 and other relevant kinases.
| Inhibitor | Chemical Class | Chk1 IC50 (nM) | Chk2 IC50 (nM) | CDK2 IC50 (nM) | PKC IC50 (nM) |
| This compound | Indolocarbazole | 15[7][8][10] | N/A | N/A | 1000[8][10] |
| UCN-01 | Indolocarbazole | 11[1] | 1040[1] | 30[1] | N/A |
| AZD7762 | Thiophenecarboxamide Urea | 5[1][18][19] | ~5[1][18] | >5000 | N/A |
| Prexasertib (LY2606368) | Pyrazole-based | <1 (Kᵢ = 0.9 nM)[13][20][21] | 8[13][20][21] | N/A | N/A |
| MK-8776 | N/A | 2.7 | 2300 | 130 | N/A |
| GDC-0575 | N/A | 1.2[15][22][23] | N/A | N/A | N/A |
Experimental Protocols
The quantitative data presented above are typically generated using in vitro kinase assays. A representative protocol for determining the IC50 of a Chk1 inhibitor is described below.
Protocol: In Vitro Chk1 Kinase Inhibition Assay
This protocol is a generalized representation based on methods described for inhibitors like AZD7762.[18]
Caption: A generalized workflow for an in vitro radiometric Chk1 kinase assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Chk1 enzyme is purified.[18] A synthetic peptide substrate, often derived from a known Chk1 target like cdc25C, is prepared.[18][19]
-
Assay Reaction: The assay is typically performed in a multi-well plate format (e.g., 384-well).[18]
-
The Chk1 enzyme, peptide substrate, and varying concentrations of the test inhibitor (e.g., this compound) are added to the wells.
-
The kinase reaction is initiated by adding a solution containing ATP and a radioactive isotope, such as [³³P]ATP.[18]
-
-
Incubation: The plate is incubated for a set period (e.g., 2 hours) at a controlled temperature to allow the phosphorylation reaction to proceed.[18]
-
Signal Detection: The reaction is terminated by adding a stop buffer, often containing EDTA to chelate magnesium ions required by the kinase.[18] The phosphorylated substrate is then captured, for instance, using scintillation proximity assay (SPA) beads that bind the peptide.[18] When the radiolabeled phosphate is in close proximity, the beads emit light.
-
Data Analysis: The amount of radioactivity is measured using a suitable instrument like a TopCount reader.[18] The data are plotted as a dose-response curve, and the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated.
Conclusion
The evolution of Chk1 inhibitors from the early, less selective indolocarbazoles like this compound to modern, highly selective agents such as Prexasertib and GDC-0575 highlights the power of structure-based drug design. While this compound provided an important proof-of-concept, its rigid polycyclic scaffold is prone to off-target kinase interactions. In contrast, newer inhibitors feature diverse and distinct chemical scaffolds, including urea-based and pyrazole-based cores. These structures are meticulously optimized to form specific, high-affinity interactions within the ATP-binding pocket of Chk1, resulting in significantly improved potency and selectivity. This structural divergence is critical for minimizing toxicity and achieving a better therapeutic index, paving the way for more effective and safer clinical applications of Chk1 inhibition in cancer therapy.
References
- 1. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. SB 218078 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 11. rcsb.org [rcsb.org]
- 12. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Facebook [cancer.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. selleckchem.com [selleckchem.com]
Validating the Abrogation of G2 Arrest by SB-218078: A Comparative Guide
For researchers in oncology and drug development, the abrogation of the G2 cell cycle checkpoint is a critical strategy to enhance the efficacy of DNA-damaging cancer therapies. This guide provides a comprehensive comparison of SB-218078, a potent Checkpoint Kinase 1 (Chk1) inhibitor, with other alternatives used to override G2 arrest. Experimental data, detailed protocols, and pathway visualizations are presented to assist in the validation and application of these compounds in a research setting.
Mechanism of Action: Overriding the G2/M Checkpoint
In response to DNA damage, the G2/M checkpoint prevents cells from entering mitosis, allowing time for DNA repair. This checkpoint is primarily regulated by the ATR-Chk1 signaling pathway. Upon DNA damage, ATR activates Chk1, which in turn phosphorylates and inactivates the Cdc25 phosphatase. This prevents the dephosphorylation and activation of the Cdk1/Cyclin B1 complex, which is essential for mitotic entry.
This compound and other Chk1 inhibitors function by competitively binding to the ATP-binding pocket of Chk1, thereby preventing the phosphorylation of its downstream targets.[1] This inhibition leads to the activation of Cdc25, the Cdk1/Cyclin B1 complex, and ultimately, the abrogation of the G2 arrest, forcing cells with damaged DNA to prematurely enter mitosis, often leading to mitotic catastrophe and cell death.
Comparative Analysis of G2 Arrest Abrogators
The following table summarizes the quantitative data for this compound and a selection of alternative compounds known to abrogate the G2 checkpoint. The data is compiled from various studies and highlights the different methodologies used for evaluation.
| Compound | Target(s) | IC50 (Chk1) | G2 Abrogation Metric | Cell Line | DNA Damaging Agent | Reference |
| This compound | Chk1 , Cdc2, PKC | 15 nM | Not directly quantified in comparative studies found. | MR4 | Ionizing Radiation | [2] |
| UCN-01 (7-hydroxystaurosporine) | Chk1, PKC, etc. | ~20 nM | 50% increase in chromatid breaks/cell (vs. IR alone) | 82-6 hTert | 1 Gy Ionizing Radiation | [3] |
| VE-821 | ATR | N/A | ~80% increase in chromatid breaks/cell (vs. IR alone) | 82-6 hTert | 1 Gy Ionizing Radiation | [3] |
| AZD7762 | Chk1 | 5 nM | Potentiated growth delay >3-fold with irinotecan | H460 xenografts | Irinotecan | [4] |
Experimental Protocols
Validating the abrogation of G2 arrest requires a series of well-defined experiments. Below are detailed methodologies for key assays.
Experimental Workflow
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth for the duration of the experiment.
-
DNA Damage Induction: Treat cells with a DNA damaging agent (e.g., ionizing radiation, etoposide, camptothecin) at a concentration and duration sufficient to induce G2 arrest. This should be optimized for each cell line.
-
Inhibitor Addition: Following DNA damage, add the G2 abrogator (e.g., this compound) at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to allow for G2 abrogation and entry into mitosis.
Flow Cytometry for Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A. To specifically identify mitotic cells, an antibody against a mitotic marker like phospho-histone H3 (Ser10) can be included.[5]
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. A decrease in the G2/M population and a corresponding increase in the sub-G1 (apoptotic) or G1 population over time indicates abrogation of the G2 arrest.
Immunofluorescence for DNA Damage and Mitotic Markers
This technique allows for the visualization of key proteins involved in the DNA damage response and mitosis.
-
Cell Seeding and Treatment: Grow cells on coverslips and treat as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) and then incubate with primary antibodies against markers such as γH2AX (a marker for DNA double-strand breaks) and phospho-histone H3 (a marker for mitosis).
-
Secondary Antibody and Counterstaining: Incubate with fluorescently labeled secondary antibodies and counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the percentage of phospho-histone H3 positive cells to determine the mitotic index.
Western Blotting for Checkpoint Proteins
Western blotting is used to assess the levels and phosphorylation status of key cell cycle regulatory proteins.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins such as Chk1, phospho-Chk1, Cdk1, Cyclin B1, and cleaved PARP (an apoptosis marker).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a selective and potent Chk1 inhibitor capable of abrogating the G2 cell cycle checkpoint. Validating its efficacy and comparing it to other G2 abrogators requires a multi-faceted approach utilizing techniques such as flow cytometry, immunofluorescence, and western blotting. The experimental protocols and comparative data presented in this guide provide a framework for researchers to objectively assess the performance of this compound and other checkpoint inhibitors in their specific research models. The selection of the most appropriate G2 abrogator will depend on the specific experimental context, including the cell type, the nature of the DNA damaging agent, and the desired endpoint.
References
- 1. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE EFFECTS OF G2-PHASE ENRICHMENT AND CHECKPOINT ABROGATION ON LOW-DOSE HYPER-RADIOSENSITIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | G2/M Checkpoint Abrogation With Selective Inhibitors Results in Increased Chromatid Breaks and Radiosensitization of 82-6 hTERT and RPE Human Cells [frontiersin.org]
- 4. G2 checkpoint abrogation and checkpoint kinase-1 targeting in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of SB-218078 and Staurosporine Analogs: A Guide for Researchers
In the landscape of kinase inhibitor research, both SB-218078 and staurosporine with its numerous analogs represent critical tools for dissecting cellular signaling pathways and for the development of novel therapeutics. While staurosporine is a potent, broad-spectrum kinase inhibitor, its lack of selectivity has driven the development of analogs with more refined target profiles. This compound, on the other hand, has emerged as a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). This guide provides a comparative analysis of the biochemical properties, selectivity, and cellular effects of this compound and key staurosporine analogs, supported by experimental data and detailed protocols to aid researchers in their selection and application.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50 values) of this compound and prominent staurosporine analogs against a panel of kinases. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound
| Kinase | IC50 (nM) |
| Chk1 | 15[1][2] |
| cdc2 | 250[1][2] |
| PKC | 1000[1][2] |
Table 2: IC50 Values of Staurosporine and its Analogs
| Kinase | Staurosporine (nM) | UCN-01 (7-hydroxystaurosporine) (nM) | Midostaurin (PKC412) (nM) | Lestaurtinib (CEP-701) (nM) | Enzastaurin (LY317615) (nM) |
| PKCα | 3 | 30[3] | - | - | 39[4] |
| PKCβ | - | - | - | - | 6[4][5] |
| PKCγ | - | - | - | - | 83[4] |
| PKCε | - | - | - | - | 110[6] |
| p60v-src | 6 | - | - | - | - |
| PKA | 7 | - | - | - | - |
| CaM Kinase II | 20 | - | - | - | - |
| Chk1 | - | 7[3] | - | - | - |
| PDK1 | - | 6[3] | - | - | - |
| Cdk1 | - | 300-600[3] | - | - | - |
| Cdk2 | - | 300-600[3] | - | - | - |
| FLT3 | - | - | 10[7] | 3[7] | - |
| JAK2 | - | - | - | 0.9[8] | - |
| TrkA | - | - | - | < 25[8] | - |
| Aurora A | - | - | - | 8.1[8] | - |
| Aurora B | - | - | - | 2.3[8] | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Kinase Inhibition Assay (ATP Competition)
This protocol outlines a general method for determining the IC50 value of a compound against a specific kinase using a competitive ATP binding assay.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP stock solution (e.g., 10 mM)
-
Kinase reaction buffer (containing MgCl2)
-
Test compounds (this compound or staurosporine analogs) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or [γ-³²P]ATP)
-
Microplates (96- or 384-well)
-
Plate reader or scintillation counter
Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of the test compound in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations.
-
Set Up Reactions: In a microplate, add the kinase and its specific substrate at predetermined optimal concentrations.
-
Add Inhibitor: Add the diluted test compounds to the wells. Include a "no inhibitor" control (DMSO vehicle only).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should ideally be at or near the Km value for the specific kinase to accurately determine the IC50 for competitive inhibitors.[9]
-
Incubation: Incubate the plate at an optimal temperature (e.g., 30°C) for a set period, ensuring the reaction remains in the linear range.
-
Stop and Detect: Stop the reaction according to the detection kit manufacturer's instructions. Add the detection reagent to quantify kinase activity (e.g., amount of ADP produced or substrate phosphorylation).
-
Data Analysis: Subtract the background signal ("no kinase" control) from all readings. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of kinase inhibitors on cell viability.
Materials:
-
Cells in culture
-
Complete culture medium
-
Test compounds (this compound or staurosporine analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The inhibitory effects of this compound and staurosporine analogs are rooted in their modulation of distinct signaling pathways.
This compound and the Chk1-Mediated DNA Damage Response
This compound is a potent and selective inhibitor of Chk1, a key serine/threonine kinase in the DNA damage response (DDR) pathway.[2][12] Upon DNA damage, Chk1 is activated by ATR and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[12][13] By inhibiting Chk1, this compound abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, which ultimately leads to apoptosis.[1][2]
Staurosporine Analogs: Targeting PKC and Inducing Apoptosis
Staurosporine and its analogs are well-known for their potent, albeit often broad, inhibition of various kinases, with Protein Kinase C (PKC) being a primary target for many. The PKC family of kinases plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and survival. Inhibition of specific PKC isoforms by analogs like Enzastaurin can disrupt these pathways, leading to cell cycle arrest and apoptosis.[5] Staurosporine itself is a potent inducer of apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases.[14][15]
Comparative Discussion
The primary distinction between this compound and staurosporine analogs lies in their selectivity. This compound exhibits a high degree of selectivity for Chk1, with significantly higher IC50 values for other kinases like cdc2 and PKC.[1][2] This makes it a valuable tool for specifically interrogating the role of Chk1 in the DNA damage response and cell cycle regulation.
In contrast, staurosporine is a pan-kinase inhibitor, potently inhibiting a wide array of kinases at nanomolar concentrations. This broad activity, while useful for inducing general effects like apoptosis, can make it difficult to attribute a specific cellular outcome to the inhibition of a single kinase. The staurosporine analogs represent efforts to overcome this limitation. For instance, Enzastaurin shows a preference for PKCβ over other PKC isoforms,[4][5] while Lestaurtinib is a potent inhibitor of FLT3 and JAK2.[7][8] UCN-01, while still inhibiting multiple kinases, shows potent activity against Chk1, similar to this compound, but also retains significant activity against PKC and PDK1.[3]
The choice between this compound and a staurosporine analog will therefore depend on the specific research question. For studies focused on the specific role of Chk1, this compound is the more appropriate choice due to its superior selectivity. For broader studies on kinase inhibition or for inducing a robust apoptotic response, staurosporine or one of its more targeted analogs may be more suitable. Researchers should carefully consider the kinase inhibition profiles presented in this guide to select the most appropriate compound for their experimental needs.
References
- 1. SB 218078 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Lestaurtinib | JAK | Tocris Bioscience [tocris.com]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Chk1 Inhibition: A Comparative Guide to SB-218078 and Chk1 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for inhibiting the function of Checkpoint Kinase 1 (Chk1), a critical regulator of the DNA damage response and cell cycle progression. We will objectively evaluate the pharmacological inhibitor SB-218078 and siRNA-mediated knockdown of Chk1, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Introduction to Chk1 Inhibition
Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity. In response to DNA damage or replication stress, Chk1 is activated by the ATR kinase, initiating a signaling cascade that leads to cell cycle arrest, providing time for DNA repair.[1] Due to its central role in cell cycle control, Chk1 has emerged as a significant target in cancer therapy. Inhibition of Chk1 can sensitize cancer cells, particularly those with a defective G1 checkpoint (e.g., p53-deficient tumors), to the cytotoxic effects of DNA-damaging agents by abrogating the S and G2/M checkpoints, leading to mitotic catastrophe and apoptosis.[2][3]
This guide focuses on two distinct approaches to Chk1 inhibition:
-
This compound: A potent and selective, ATP-competitive small molecule inhibitor of Chk1.[4]
-
siRNA Knockdown: A genetic method that utilizes small interfering RNA to specifically silence the expression of the CHEK1 gene.
Comparative Data on Functional Outcomes
Both this compound and Chk1 siRNA have been shown to effectively abrogate Chk1 function, leading to similar phenotypic outcomes. The following tables summarize key quantitative data from various studies, illustrating the effects of both methods on cell cycle progression and apoptosis.
Table 1: Abrogation of G2/M Checkpoint
| Method | Cell Line | DNA Damage Agent | Concentration/Dose | Effect on G2/M Arrest | Reference |
| This compound | HeLa | γ-irradiation | 2.5 - 5 µM | Complete abrogation | [4] |
| HeLa | Topotecan | 2.5 - 5 µM | Complete abrogation | [4] | |
| HeLa | Hydroxyurea | 10 µM | Abrogation (mitotic entry) | [5] | |
| Chk1 siRNA | HeLa | γ-irradiation | Not specified | 30% reduction in mitotic cells post-IR (vs. 74% in control) | [3] |
| HeLa | Hydroxyurea | Not specified | Abrogation (mitotic entry) | [5] | |
| H1299 | Doxorubicin | Not specified | Abrogation | Not specified in search results |
Table 2: Induction of Apoptosis
| Method | Cell Line | Condition | Concentration/Dose | Effect on Apoptosis | Reference |
| This compound | HeLa, HT-29 | In combination with DNA damage | 500 - 625 µM | Significant increase in cytotoxicity | [4] |
| Chk1 siRNA | H1299 | In combination with Doxorubicin | Not specified | Enhanced apoptosis | Not specified in search results |
| HeLa | In combination with Adriamycin | Not specified | Sensitized cells to induced apoptosis | Not specified in search results | |
| SCLC cells | In combination with Cisplatin | Not specified | Enhanced cytotoxicity | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Pharmacological Inhibition with this compound
Objective: To inhibit Chk1 activity using the small molecule inhibitor this compound.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound (stock solution typically in DMSO)
-
DNA damaging agent (e.g., Topotecan, γ-irradiation source)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., propidium iodide for cell cycle, Annexin V for apoptosis)
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
This compound Treatment: Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A typical concentration range is 2.5-10 µM.[4][5] Remove the old medium from the cells and add the medium containing this compound. A vehicle control (e.g., DMSO) should be run in parallel.
-
Induction of DNA Damage (Optional): If investigating the potentiation of DNA damage, treat the cells with a DNA-damaging agent. For example, add Topotecan to the medium or expose the cells to γ-irradiation. The timing of this step relative to this compound treatment may need to be optimized.
-
Incubation: Incubate the cells for the desired period. For G2/M abrogation, an 18-24 hour incubation is common.[4]
-
Cell Harvesting and Analysis:
-
Cell Cycle Analysis: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol. Stain the cells with propidium iodide and analyze by flow cytometry.
-
Apoptosis Assay: Harvest the cells and stain with Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) according to the manufacturer's protocol. Analyze by flow cytometry.
-
Genetic Inhibition with Chk1 siRNA
Objective: To specifically knockdown the expression of Chk1 using siRNA.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Chk1-specific siRNA duplexes
-
Non-targeting (scramble) control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Reagents for knockdown verification (e.g., antibodies for Western blot, primers for qRT-PCR)
-
DNA damaging agent (optional)
-
Reagents for downstream analysis
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels. The cell density should be optimized to be around 30-50% confluent at the time of transfection.
-
siRNA Transfection:
-
Prepare the siRNA-transfection reagent complexes according to the manufacturer's protocol. Typically, siRNA and the transfection reagent are diluted separately in serum-free medium before being combined and incubated to allow complex formation.
-
Add the complexes to the cells in a fresh medium. A final siRNA concentration of 20-100 nM is commonly used.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for Chk1 protein depletion. The optimal time should be determined empirically.
-
Verification of Knockdown: Harvest a subset of the cells to verify the knockdown efficiency.
-
Western Blot: Lyse the cells and perform a Western blot using an antibody specific for Chk1. A loading control (e.g., β-actin or GAPDH) should be included.
-
qRT-PCR: Isolate total RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers specific for CHEK1 and a housekeeping gene.
-
-
Induction of DNA Damage (Optional): After confirming knockdown, treat the cells with a DNA-damaging agent if required for the experiment.
-
Cell Harvesting and Analysis: Harvest the cells and perform downstream analyses such as cell cycle analysis or apoptosis assays as described for the pharmacological inhibition protocol.
Comparison of Methodologies
| Feature | This compound (Pharmacological Inhibitor) | Chk1 siRNA (Genetic Knockdown) |
| Mechanism of Action | Reversibly binds to the ATP-binding pocket of Chk1, inhibiting its kinase activity. | Mediates the degradation of Chk1 mRNA, preventing protein synthesis. |
| Speed of Onset | Rapid, effects can be observed within hours. | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours). |
| Reversibility | Reversible upon washout of the compound. | Long-lasting, recovery requires new mRNA and protein synthesis. |
| Specificity | Highly selective for Chk1, but potential for off-target effects on other kinases at higher concentrations. | Highly specific to the CHEK1 gene sequence, but potential for off-target effects due to sequence similarity. |
| Ease of Use | Simple to use, involves adding the compound to the cell culture medium. | More complex, requires transfection optimization and knockdown verification. |
| Dose-Response | Allows for the study of dose-dependent effects and determination of IC50 values. | Can be titrated to some extent, but achieving a precise level of partial knockdown can be challenging. |
| Applications | Ideal for studying the acute effects of Chk1 inhibition and for in vivo studies. | Well-suited for validating the on-target effects of small molecule inhibitors and for studying the long-term consequences of Chk1 loss. |
Conclusion
Both this compound and Chk1 siRNA are effective tools for studying the function of Chk1. The choice between these two methods will depend on the specific experimental goals, the desired timeline, and the biological questions being addressed.
-
This compound offers a rapid and reversible method for inhibiting Chk1 activity, making it suitable for studying acute cellular responses and for in vivo applications.
-
Chk1 siRNA provides a highly specific genetic approach to deplete Chk1 protein levels, which is invaluable for validating the on-target effects of pharmacological inhibitors and for investigating the long-term consequences of Chk1 loss.
For a robust cross-validation of Chk1's role in a particular cellular process, the use of both this compound and Chk1 siRNA in parallel is highly recommended. Congruent results obtained with both a pharmacological inhibitor and a genetic knockdown approach provide strong evidence that the observed phenotype is indeed a consequence of Chk1 inhibition.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chk1 inhibition enhances cisplatin cytotoxicity and overcomes cisplatin resistance in small cell lung cancer by promoting mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of the checkpoint kinase 1/cell division cycle 25A pathway abrogates ionizing radiation-induced S and G2 checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
In Vitro Kinase Assay to Confirm SB-218078 Potency and Selectivity: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro kinase assay performance of SB-218078 against other checkpoint kinase 1 (Chk1) inhibitors. The presented data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potency and selectivity.
Potency and Selectivity Comparison of Chk1 Inhibitors
This compound is a potent and selective inhibitor of Chk1, a crucial serine/threonine kinase involved in the DNA damage response pathway.[1] In vitro assays have determined its half-maximal inhibitory concentration (IC50) for Chk1 to be 15 nM.[1] Its selectivity has been demonstrated by significantly higher IC50 values for other kinases, such as Cdc2 (250 nM) and PKC (1000 nM).[1]
The following table summarizes the in vitro potency of this compound in comparison to other known Chk1 inhibitors.
| Inhibitor | Chk1 IC50 (nM) | Off-Target Kinase IC50 (nM) |
| This compound | 15 [1] | Cdc2: 250, PKC: 1000[1] |
| MK-8776 | Low nM range | CHK2, CDK2 (at higher concentrations)[2] |
| SRA737 | Low nM range | CHK2, CDK2 (at higher concentrations)[2] |
| LY2606368 (Prexasertib) | <1 | CHK2: 8, RSK family kinases: <10[2] |
Chk1 Signaling Pathway in DNA Damage Response
The diagram below illustrates the central role of Chk1 in the DNA damage response (DDR) signaling cascade. Upon DNA damage, sensor proteins activate ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates Chk1.[3][4][5] Activated Chk1 then phosphorylates downstream targets, such as Cdc25C, to induce cell cycle arrest, allowing time for DNA repair.[6]
Experimental Protocol: In Vitro Chk1 Kinase Assay
This protocol describes a radiometric in vitro kinase assay to determine the potency of inhibitors against Chk1 using a peptide substrate derived from Cdc25C.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 peptide substrate (e.g., a synthetic peptide containing the Chk1 phosphorylation site on Cdc25C)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
This compound and other test inhibitors
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of the test inhibitors (e.g., this compound) in the kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant Chk1 enzyme, and the Chk1 peptide substrate.
-
Add the diluted inhibitor or vehicle control to the respective tubes.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Place the washed paper in a scintillation vial with scintillation fluid.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the general workflow for performing an in vitro kinase assay to evaluate an inhibitor's potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.cellsignal.com [media.cellsignal.com]
Head-to-Head Comparison: SB-218078 and PF-477736 - A Guide for Researchers
This guide provides a detailed, data-driven comparison of two prominent checkpoint kinase 1 (Chk1) inhibitors, SB-218078 and PF-477736. Designed for researchers, scientists, and drug development professionals, this document summarizes their biochemical potency, kinase selectivity, and cellular activity, supported by experimental methodologies and pathway diagrams to facilitate informed decisions in research applications.
Executive Summary
This compound and PF-477736 are potent ATP-competitive inhibitors of Chk1, a critical regulator of the DNA damage response (DDR) and cell cycle progression. Both compounds have been instrumental in preclinical cancer research, particularly in sensitizing cancer cells to DNA-damaging agents. While both effectively target Chk1, they exhibit distinct kinase selectivity profiles and have been characterized in various cellular contexts. This guide presents a side-by-side comparison of their performance based on available data.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and PF-477736, focusing on their inhibitory activity against Chk1 and other kinases.
Table 1: Biochemical Potency against Chk1
| Compound | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | Kinase Assay (inhibition of cdc25C phosphorylation) | IC50: 15 nM | [1][2][3][4] |
| PF-477736 | Cell-free Kinase Assay | Ki: 0.49 nM | [3] |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | Potency (IC50/Ki) | Fold Selectivity (vs. Chk1) | Reference |
| This compound | Cdc2 | IC50: 250 nM | ~17-fold | [1][2][3][4] |
| PKC | IC50: 1000 nM | ~67-fold | [1][2][3][4] | |
| PF-477736 | Chk2 | Ki: 47 nM | ~96-fold | [3] |
| VEGFR2 | IC50: 8 nM | ~16-fold | ||
| Aurora-A | IC50: 23 nM | ~47-fold | ||
| FGFR3 | IC50: 23 nM | ~47-fold | ||
| Flt3 | IC50: 25 nM | ~51-fold | ||
| Fms (CSF1R) | IC50: 10 nM | ~20-fold | ||
| Ret | IC50: 39 nM | ~80-fold | ||
| Yes | IC50: 14 nM | ~29-fold |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Chk1 signaling pathway and a general workflow for evaluating Chk1 inhibitors.
Caption: Chk1 signaling pathway in response to DNA damage.
Caption: General experimental workflow for Chk1 inhibitor evaluation.
Experimental Protocols
Chk1 Kinase Assay (In Vitro)
This protocol is a generalized procedure for determining the in vitro potency of inhibitors against Chk1 kinase.
Materials:
-
Recombinant human Chk1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Chk1 substrate (e.g., CHKtide peptide)
-
Test compounds (this compound, PF-477736) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing kinase buffer, ATP, and the Chk1 substrate. Add 5 µL of this master mix to each well.
-
Add 2.5 µL of diluted Chk1 enzyme to each well to initiate the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Propidium Iodide Staining (In Cellulo)
This protocol describes a method to analyze the effect of Chk1 inhibitors on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound, PF-477736)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 24 hours). In some experiments, cells may be co-treated with a DNA-damaging agent.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS to remove residual ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations based on their DNA content (sub-G1, G0/G1, S, and G2/M phases) and quantify the percentage of cells in each phase.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Chk1 inhibitors in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compounds (this compound, PF-477736) formulated for in vivo administration
-
Vehicle control solution
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, PF-477736).
-
Administer the test compounds and vehicle control according to a predetermined dosing schedule (e.g., daily intraperitoneal injection). In combination studies, a DNA-damaging agent may also be administered.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth rates between the different treatment groups to evaluate the anti-tumor efficacy of the inhibitors.
Conclusion
Both this compound and PF-477736 are valuable research tools for investigating the role of Chk1 in the DNA damage response and for exploring Chk1 inhibition as a potential anti-cancer strategy. PF-477736 exhibits greater biochemical potency against Chk1, while both compounds show activity against other kinases, which should be considered when interpreting experimental results. The choice between these inhibitors will depend on the specific experimental context, including the desired level of Chk1 inhibition and the potential off-target effects that can be tolerated or are of interest. The experimental protocols provided in this guide offer a starting point for the comprehensive evaluation of these and other Chk1 inhibitors.
References
Evaluating the Synergistic Potential of SB-218078 with Various Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The checkpoint kinase 1 (Chk1) inhibitor, SB-218078, has emerged as a promising agent in combination cancer therapy. By targeting a critical component of the DNA damage response (DDR), this compound has the potential to sensitize cancer cells to the cytotoxic effects of various chemotherapeutic agents. This guide provides a comparative overview of the synergistic interactions between this compound and different classes of chemotherapy, supported by available preclinical data.
Mechanism of Synergy: Abrogating the G2/M Checkpoint
This compound is a potent and selective, ATP-competitive inhibitor of Chk1, a key serine/threonine kinase that plays a pivotal role in the G2/M DNA damage checkpoint.[1] In response to DNA damage induced by chemotherapy, Chk1 is activated and phosphorylates downstream targets, such as Cdc25C, leading to cell cycle arrest. This pause allows cancer cells to repair the DNA damage, thus promoting their survival and contributing to chemoresistance.
By inhibiting Chk1, this compound prevents this crucial cell cycle arrest, forcing cancer cells with damaged DNA to prematurely enter mitosis. This leads to a form of mitotic catastrophe and subsequent apoptosis, thereby enhancing the cytotoxic effect of the DNA-damaging agent.[1][2] This mechanism is particularly effective in cancer cells with p53 mutations, as they lack the G1 checkpoint and are heavily reliant on the G2/M checkpoint for survival following DNA damage.
Synergistic Index with Various Chemotherapies
The synergistic effect of a drug combination can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. While comprehensive comparative studies detailing the CI of this compound with a wide range of chemotherapies are limited in publicly available literature, the existing evidence strongly suggests a synergistic relationship with DNA-damaging agents.
| Chemotherapy Class | Specific Agent(s) | Cancer Type(s) | Synergistic Potential | Reference |
| Topoisomerase I Inhibitors | Topotecan, Irinotecan | Various | High | [1][2] |
| Platinum-Based Agents | Cisplatin | Various | High | [3] |
| Topoisomerase II Inhibitors | Etoposide | Chronic Myeloid Leukemia | High | [4] |
| Antimetabolites | Gemcitabine | Pancreatic, Lung | High | [5][6] |
| Antimicrotubule Agents | Paclitaxel | Endometrial | Moderate | [7] |
Note: The synergistic potential is inferred from qualitative descriptions in the available literature, as direct comparative CI values for this compound across all these agents were not found in a single study.
Experimental Protocols
The following is a generalized protocol for determining the synergistic index of this compound with a chemotherapeutic agent, based on common methodologies described in the literature.
Cell Viability Assay and Combination Index (CI) Calculation
1. Cell Culture:
-
Cancer cell lines of interest are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
This compound and the chemotherapeutic agent are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of each drug are prepared in the culture medium.
3. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment.
4. Drug Treatment:
-
Cells are treated with:
-
This compound alone at various concentrations.
-
The chemotherapeutic agent alone at various concentrations.
-
A combination of this compound and the chemotherapeutic agent at constant or non-constant ratios.
-
-
A vehicle control (e.g., DMSO) is also included.
5. Incubation:
-
The treated plates are incubated for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours.
6. Cell Viability Assessment:
-
Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
The absorbance or luminescence is read using a microplate reader.
7. Data Analysis and CI Calculation:
-
The half-maximal inhibitory concentration (IC50) for each drug alone is determined from the dose-response curves.
-
The synergistic interaction is quantified by calculating the Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method. The CI value is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.[8]
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the processes involved in evaluating the synergistic potential of this compound, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Conclusion
The Chk1 inhibitor this compound demonstrates significant potential to act synergistically with a variety of chemotherapeutic agents, particularly those that induce DNA damage. By abrogating the G2/M checkpoint, this compound can overcome a key mechanism of chemoresistance and enhance cancer cell killing. Further quantitative studies are warranted to establish a comprehensive comparative profile of this compound's synergistic interactions and to optimize its clinical application in combination therapies. The provided experimental framework serves as a guide for researchers aiming to evaluate the synergistic potential of this and other Chk1 inhibitors.
References
- 1. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chk1 inhibition enhances cisplatin cytotoxicity and overcomes cisplatin resistance in small cell lung cancer by promoting mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Checkpoint kinase-1 inhibition and etoposide exhibit a strong synergistic anticancer effect on chronic myeloid leukemia cell line K562 by impairing homologous recombination DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic interaction of gemcitabine and paclitaxel by modulating acetylation and polymerization of tubulin in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SB-218078 and Other Indolocarbazole Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of SB-218078 and other prominent indolocarbazole inhibitors, offering a comprehensive overview of their performance, supported by experimental data. The information is tailored for researchers and professionals in the field of drug discovery and development.
Introduction to Indolocarbazole Inhibitors
Indolocarbazoles are a class of ATP-competitive kinase inhibitors, many of which are derived from natural products.[1] They have garnered significant interest in cancer research due to their ability to target various protein kinases involved in cell cycle regulation and signal transduction.[2] This guide focuses on this compound, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), and compares its activity with other well-known indolocarbazole compounds.[3][4][5]
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound and other selected indolocarbazole compounds against a panel of protein kinases is summarized in the table below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the potency and selectivity of each compound.
| Inhibitor | Chk1 (nM) | Cdc2 (CDK1) (nM) | PKC (nM) | Other Notable Targets (nM) |
| This compound | 15[3][4][6] | 250[3][4][6] | 1000[3][4][6] | - |
| Staurosporine | - | - | - | Broad spectrum inhibitor of many kinases with IC50 values in the low nanomolar range.[7][8] |
| Gö6976 | - | - | - | Potent inhibitor of PKC.[9] |
| Enzastaurin | - | - | - | Selective inhibitor of PKCβ.[10][11][12] |
| Midostaurin | - | - | - | Multi-kinase inhibitor, including FLT3 and SYK.[13] |
Signaling Pathway Analysis: The Role of Chk1 in DNA Damage Response
This compound's primary target, Chk1, is a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[14] Upon DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[14][15] Inhibition of Chk1 by compounds like this compound abrogates this checkpoint, leading to premature mitotic entry and subsequent cell death, particularly in cancer cells with compromised p53 function.[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[3][4][16][17][18]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Indolocarbazole inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates (white, opaque)
-
Luminometer
Procedure:
-
Kinase Reaction: Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable buffer.
-
Inhibitor Addition: Add serial dilutions of the indolocarbazole inhibitor to the reaction mixture. Include a control with no inhibitor.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time to allow for the enzymatic reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[2][19][20] This protocol can be used to determine the cytotoxic effects of indolocarbazole inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Indolocarbazole inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the indolocarbazole inhibitor. Include untreated control wells.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the IC50 value for cytotoxicity.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and characterizing kinase inhibitors.
Conclusion
This compound is a potent and selective Chk1 inhibitor with clear potential for therapeutic applications, particularly in combination with DNA-damaging agents. This guide provides a framework for comparing this compound with other indolocarbazole inhibitors. The provided data and protocols serve as a starting point for researchers to design and execute experiments to further elucidate the therapeutic potential of these compounds. The visualization of the Chk1 signaling pathway and a typical inhibitor screening workflow offer a conceptual understanding of the underlying biology and the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. ulab360.com [ulab360.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. SB 218078 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 7. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanocellect.com [nanocellect.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 13. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. worldwide.promega.com [worldwide.promega.com]
- 18. carnabio.com [carnabio.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. MTT assay overview | Abcam [abcam.com]
Safety Operating Guide
Safe Disposal of SB-218078: A Procedural Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of SB-218078, a potent and selective Chk1 inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with standard chemical waste disposal regulations.
This compound is an inhibitor of checkpoint kinase 1 (Chk1) and is known to cause DNA damage and induce apoptosis.[1] Due to its biological activity, all materials contaminated with this compound, including unused product, solutions, and contaminated labware, should be treated as hazardous chemical waste.
I. Core Principles of this compound Disposal
Proper disposal of this compound is crucial to prevent potential harm to human health and the environment. The following principles, derived from general laboratory chemical waste guidelines, must be strictly followed:
-
Do Not Dispose Down the Drain: this compound and its solutions must not be disposed of in the sanitary sewer system.
-
Segregate Waste: Keep this compound waste separate from other waste streams to avoid unintended chemical reactions.
-
Properly Label all Waste Containers: Clearly identify all containers holding this compound waste with its name and associated hazards.
-
Use Appropriate Waste Containers: Ensure waste containers are compatible with the chemical properties of this compound and any solvents used.
-
Follow Institutional Procedures: Adhere to your institution's specific hazardous waste management and disposal protocols.
II. Step-by-Step Disposal Procedures
The following step-by-step guide outlines the proper procedures for disposing of solid this compound and solutions containing the compound.
A. Disposal of Solid this compound Waste
-
Collection:
-
Place all unused or expired solid this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
"Hazardous Waste"
-
"this compound"
-
Accumulation start date
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's authorized hazardous waste management service.
-
B. Disposal of this compound Solutions
-
Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.
-
Do not mix with other chemical waste unless specifically permitted by your EHS department.
-
-
Labeling:
-
Clearly label the container with:
-
"Hazardous Waste"
-
"this compound" and the name of the solvent(s)
-
An approximate concentration of this compound
-
Accumulation start date
-
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area, following the same safety precautions as for solid waste.
-
-
Disposal:
-
Contact your institution's hazardous waste disposal service for collection.
-
C. Disposal of Contaminated Labware
-
Sharps:
-
Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
-
Label the sharps container as "Hazardous Waste - this compound Contaminated Sharps."
-
-
Glassware and Plasticware:
-
Disposable glassware and plasticware (e.g., pipette tips, tubes) contaminated with this compound should be collected in a designated, lined container for solid hazardous waste.
-
Label the container "Hazardous Waste - this compound Contaminated Labware."
-
-
Disposal:
-
Dispose of these containers through your institution's hazardous waste management program.
-
III. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₄H₁₅N₃O₃ |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 135897-06-2 |
| Solubility | DMSO: 5 mg/mL |
| DMF: 5 mg/mL | |
| DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL |
Data sourced from publicly available chemical information.[2]
IV. Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs and institutional guidelines for safe handling procedures during use.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
Safe Handling and Disposal of SB-218078: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of SB-218078, a potent and selective checkpoint kinase 1 (Chk1) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Chemical and Physical Properties
This compound is an indolocarbazole inhibitor of Chk1, which can abrogate cell cycle arrest caused by DNA damage.[1] It is often used in research to enhance the cytotoxicity of DNA-damaging compounds.[2][3] Due to its biological activity, it should be handled with care.
Quantitative Data Summary
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₅N₃O₃ | [1][2] |
| Molecular Weight | 393.39 g/mol | [1] |
| CAS Number | 135897-06-2 | [1][2] |
| IC₅₀ for Chk1 | 15 nM | [1][2][3][4] |
| IC₅₀ for cdc2 | 250 nM | [1][2][3][4] |
| IC₅₀ for PKC | 1000 nM (1 µM) | [1][2][3][4] |
| Solubility | DMSO: up to 100 mM (39.34 mg/mL) | |
| DMF: 5 mg/mL | [2] | |
| Appearance | Solid powder | N/A |
| Storage | Store solid at room temperature. Store stock solutions at -20°C. |[1] |
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound, stringent adherence to PPE protocols is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[5]
Recommended PPE for Handling this compound
| Type of Protection | Specification | Rationale |
|---|---|---|
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Prevents direct skin contact. Double-gloving provides an extra barrier against contamination. |
| Eye Protection | ANSI-rated safety goggles or a face shield.[6] | Protects eyes from splashes of solutions or accidental aerosolization of the powder.[6] |
| Body Protection | A fully buttoned laboratory coat with elastic cuffs. A disposable gown is recommended for handling larger quantities. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Required when handling the solid powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[5] |
Operational Plan: Handling and Storage
A. Preparation and Storage of Stock Solutions
-
Engineering Controls : All handling of the solid form of this compound must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation risk.[5]
-
Solution Preparation : Prepare solutions on the day of use whenever possible.[1] If stock solutions are required, dissolve this compound in a suitable solvent like DMSO.
-
Storage :
-
Equilibration : Before use, allow the product vial to equilibrate to room temperature for at least one hour prior to opening.[1]
B. General Handling
-
Avoid creating dust when handling the solid compound.
-
Use dedicated, properly calibrated equipment (spatulas, balances, etc.).
-
Clearly label all containers with the chemical name, concentration, date, and hazard information.
-
Wash hands thoroughly after handling, even if gloves were worn.
Emergency and Disposal Plan
A. Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill : For a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). For a powder spill, gently cover with a damp paper towel to avoid aerosolization before cleaning. Place all contaminated materials into a sealed container labeled as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
B. Disposal Plan All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste.
-
Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for chemical waste disposal.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
